1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-fluoro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZCTKTAOOLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438520 | |
| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170098-88-1 | |
| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthesis pathway for this compound, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis involves a two-step process commencing with the preparation of the precursor, 2-chloro-4-fluorotoluene, followed by its nitration to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-step process:
-
Step 1: Synthesis of 2-Chloro-4-fluorotoluene. This intermediate is synthesized from 2-chloro-4-aminotoluene via a diazotization reaction followed by a Balz-Schiemann type reaction, utilizing anhydrous hydrogen fluoride and sodium nitrite.
-
Step 2: Nitration of 2-Chloro-4-fluorotoluene. The precursor is then nitrated using a mixture of potassium nitrate and concentrated sulfuric acid to introduce a nitro group at the 5-position, yielding the target compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-fluorotoluene
This procedure is adapted from established industrial preparation methods.[1][2][3][4]
Materials:
-
2-Chloro-4-aminotoluene (3-chloro-4-methylaniline)
-
Anhydrous hydrogen fluoride
-
Sodium nitrite
-
Sodium carbonate
-
Ice
Procedure:
-
In a suitable reaction vessel, cool anhydrous hydrogen fluoride (15.9 mol) to a temperature below 20°C with stirring.[2]
-
Slowly add 2-chloro-4-aminotoluene (1.059 mol) dropwise, ensuring the temperature is maintained between 5°C and 15°C. The addition should take approximately 3 hours.[2]
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Cool the reaction mixture to below 5°C and add sodium nitrite (1.03 eq) in batches, maintaining the temperature between -5°C and 15°C.
-
Once the addition of sodium nitrite is complete, allow the reaction to proceed for 1 hour.
-
Initiate thermal decomposition (pyrolysis) of the diazonium salt. This is a critical step and should be performed with precise temperature control, often in stages.[3] The mixture is typically kept at a controlled temperature for 19-21 hours to ensure complete reaction.[1][3]
-
After pyrolysis, cool the reaction mixture to 20-35°C and separate the organic phase.[2][3]
-
Neutralize the organic layer with a dilute alkali solution, such as sodium carbonate, to a pH of 7-8.[2][3]
-
The crude 2-chloro-4-fluorotoluene can be purified by distillation to yield the final product.[2][4]
Step 2: Synthesis of this compound
This protocol is based on a general procedure for the nitration of 2-chloro-4-fluorotoluene.[5]
Materials:
-
2-Chloro-4-fluorotoluene
-
Concentrated sulfuric acid
-
Potassium nitrate (KNO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a stirred solution of 2-chloro-4-fluorotoluene (2.000 g, 13.83 mmol), add concentrated sulfuric acid (15.0 mL) slowly at 0°C.[5]
-
To this mixture, add potassium nitrate (1.400 g, 13.85 mmol) in a single portion.[5]
-
Allow the reaction mixture to gradually warm to 28°C and continue stirring at this temperature overnight. The solution will typically turn a light yellow color.[5]
-
Upon completion of the reaction, carefully pour the mixture into ice (100 g) to quench the reaction.[5]
-
Extract the product with ethyl acetate (2 x 100 mL).[5]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting oily product is further dried under vacuum to yield this compound.[5]
Data Presentation
Table 1: Quantitative Data for the Synthesis of 2-Chloro-4-fluorotoluene
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-aminotoluene | [1][2] |
| Key Reagents | Anhydrous HF, NaNO₂ | [1][2] |
| Reaction Temperature | -5°C to 15°C (diazotization) | [2] |
| Pyrolysis Duration | 19-21 hours | [1][3] |
| Yield | 81.0% | [2] |
| Purity (post-distillation) | 99.9% (by GC) | [2][4] |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-fluorotoluene | [5] |
| Key Reagents | Conc. H₂SO₄, KNO₃ | [5] |
| Reaction Temperature | 0°C to 28°C | [5] |
| Reaction Time | Overnight | [5] |
| Yield | 80% | [5] |
| ¹H NMR (CDCl₃) δ (ppm) | 2.422 (s, 3H), 7.325 (d, 1H), 7.973 (d, 1H) | [5] |
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Safety Considerations
-
Anhydrous Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Emergency access to calcium gluconate gel is highly recommended.
-
Concentrated Acids: Concentrated sulfuric and nitric acids are strong oxidizing agents and are highly corrosive. Handle with extreme care and appropriate PPE.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Nitration Reactions: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled. Maintain strict temperature control throughout the reaction.
-
General Precautions: Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.[6][7][8] The final product, this compound, and its intermediates should be handled with care, assuming they are toxic.[9]
References
- 1. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 4. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]
- 5. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]
- 6. 2-Chloro-4-fluorotoluene - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.at [fishersci.at]
- 9. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₅ClFNO₂. Its distinct arrangement of chloro, fluoro, methyl, and nitro functional groups on a benzene ring makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. The strategic placement of these substituents influences the molecule's reactivity, polarity, and overall physicochemical profile, which are critical parameters in drug design and molecular engineering. This technical guide provides a summary of the available physicochemical data for this compound (CAS No. 170098-88-1), outlines general experimental protocols for its synthesis and analysis, and presents a visual representation of its structural and property relationships.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that a significant portion of the available data is based on computational models, and experimentally determined values are limited in the public domain.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 170098-88-1 | PubChem |
| Molecular Formula | C₇H₅ClFNO₂ | PubChem[1] |
| Molecular Weight | 189.57 g/mol | PubChem[1] |
| Appearance | Off-white to slight yellow solid | Guidechem[2] |
| Boiling Point | 271.5 ± 35.0 °C (at 760 Torr) | Guidechem[2] |
| Water Solubility | 0.246 mg/mL (Calculated) | Bide Pharm |
| XLogP3 | 2.8 | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Stability | Stable under recommended storage conditions | ChemScene |
Experimental Protocols
Synthesis
A plausible synthetic route for this compound would likely involve the nitration of a suitable precursor, such as 1-chloro-4-fluoro-2-methylbenzene.
General Protocol for Nitration:
-
Reaction Setup: To a cooled (0-5 °C) solution of the starting material (1-chloro-4-fluoro-2-methylbenzene) in a suitable solvent like concentrated sulfuric acid, a nitrating agent (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise with constant stirring.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with water to remove acid impurities, and then purified. Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure, confirming the positions of the substituents on the benzene ring.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C-Cl, C-F, C-NO₂, and aromatic C-H bonds.
-
Melting Point Analysis: The melting point of the purified solid would be determined using a melting point apparatus to assess its purity. A sharp melting point range is indicative of a pure compound.
Logical Relationships of Physicochemical Properties
The following diagram illustrates the relationship between the chemical structure of this compound and its key physicochemical properties.
Caption: Molecular structure and property relationships.
Conclusion
This compound is a halogenated and nitrated aromatic compound with potential applications in chemical synthesis and drug discovery. While a complete, experimentally verified physicochemical profile is not extensively documented in publicly accessible sources, computational data provides valuable initial insights into its properties. Further experimental investigation is necessary to fully characterize this compound and explore its potential. The general protocols outlined in this guide provide a framework for the synthesis and analysis of this and structurally related molecules.
References
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a key chemical intermediate with applications in the pharmaceutical industry. This document outlines its chemical identity, properties, a representative synthesis protocol, and safety information.
Chemical Identity and Structure
CAS Number: 170098-88-1[1][2][3][4]
IUPAC Name: this compound[2]
Synonyms: 2-Chloro-5-fluoro-4-nitrotoluene[2]
The molecular structure of this compound consists of a benzene ring substituted with one chloro, one fluoro, one methyl, and one nitro group at positions 1, 4, 2, and 5, respectively.
Molecular Formula: C₇H₅ClFNO₂[1][2]
Molecular Weight: 189.57 g/mol [1][2]
Chemical Structure:
Caption: Molecular Structure of this compound.
Physicochemical Properties
Quantitative data for this compound and a closely related isomer, 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (CAS: 112108-73-3), are summarized below. The data for the requested compound are computed, while experimental data are available for the isomer.
| Property | This compound (CAS: 170098-88-1) | 1-chloro-5-fluoro-2-methyl-4-nitro-benzene (CAS: 112108-73-3) | Reference |
| Molecular Weight | 189.57 g/mol (Computed) | 189.57 g/mol | [2],[5] |
| Molecular Formula | C₇H₅ClFNO₂ | C₇H₅ClFNO₂ | [2],[5] |
| Appearance | - | Yellow crystalline solid | [5] |
| Melting Point | - | 34-36 °C | [6] |
| Boiling Point | - | 268 °C | [6] |
| Density | - | 1.417 g/cm³ | [6] |
| Flash Point | - | 116 °C | [6] |
| Water Solubility | - | Slightly soluble | [6] |
| XLogP3 | 2.8 (Computed) | - | [2] |
| Polar Surface Area | 45.8 Ų (Computed) | - | [2] |
Synthesis and Experimental Protocols
Representative Synthesis Workflow
The synthesis involves the nitration of 2-chloro-4-fluorotoluene.
Caption: Representative workflow for the synthesis of a key isomer.
Detailed Experimental Protocol (for Isomer CAS: 112108-73-3)
The following procedure is for the synthesis of 2-chloro-4-fluoro-5-nitrotoluene from 2-chloro-4-fluorotoluene.[6]
-
Reaction Setup: To a stirred solution of 2-chloro-4-fluorotoluene (2.000 g, 1.383 mmol), concentrated sulfuric acid (15.0 mL) is slowly added at 0°C.
-
Nitration: Potassium nitrate (KNO₃, 1.400 g, 1.385 mmol) is added in a single portion.
-
Reaction Conditions: The reaction mixture, which turns into a light yellow solution, is warmed to 28°C and stirred overnight.
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice (100 g).
-
Extraction: The product is extracted with ethyl acetate (2 x 100 mL).
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Product: The resulting oily product is further dried under vacuum to yield the target compound.
Yield: 2.085 g (80% yield).[6]
Applications in Drug Development
Halogenated and nitrated benzene derivatives are crucial building blocks in medicinal chemistry. While specific applications for this compound are not extensively documented, its isomer, 1-chloro-5-fluoro-2-methyl-4-nitrobenzene, is recognized as a pharmaceutical intermediate.[5][6] Notably, it serves as an intermediate in the synthesis of Ceritinib , an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[6] The structural motifs present in these compounds are frequently utilized to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of synthetic intermediates. The following ¹H NMR data has been reported for the isomer 1-chloro-5-fluoro-2-methyl-4-nitrobenzene (in CDCl₃).[6]
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| 2.422 ppm | s (singlet) | - | 3H | -CH₃ |
| 7.325 ppm | d (doublet) | 10.2 Hz | 1H | Aromatic H |
| 7.973 ppm | d (doublet) | 5.2 Hz | 1H | Aromatic H |
Safety and Handling
Specific safety data for this compound is limited. The following GHS hazard information is for the related compound 1-chloro-2-fluoro-4-methyl-5-nitrobenzene (CAS: 118664-99-6) and should be used as a precautionary reference.[7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and after consulting a comprehensive Safety Data Sheet (SDS) for the specific compound being handled.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 4. 170098-88-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Page loading... [guidechem.com]
- 6. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]
- 7. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1-chloro-4-fluoro-2-methyl-5-nitrobenzene towards electrophilic aromatic substitution. The directing effects of the chloro, fluoro, methyl, and nitro substituents are evaluated to predict the regioselectivity of substitution reactions. This document synthesizes information on the electronic and steric influences of these functional groups to forecast the most probable sites of electrophilic attack. While specific experimental data for this molecule is limited, this guide draws upon established principles of organic chemistry and data from analogous compounds to provide a robust theoretical framework for researchers.
Introduction
This compound is a substituted aromatic compound with a diverse array of functional groups that significantly influence its chemical properties.[1][2] The interplay of these substituents—a weakly activating alkyl group and three deactivating groups (two halogens and a nitro group)—creates a complex reactivity landscape for electrophilic aromatic substitution, a fundamental class of reactions in organic synthesis. Understanding the directing effects and the overall reactivity of this molecule is crucial for its application as a potential intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.
This guide will dissect the individual and collective influence of the substituents on the benzene ring, predict the outcomes of common electrophilic substitution reactions, and provide a theoretical foundation for experimental design.
Molecular Structure and Substituent Analysis
The structure of this compound is presented below:
Figure 1: Structure of this compound.
The benzene ring has four substituents:
-
-Cl (Chloro): An ortho, para-directing but deactivating group.[3][4] It withdraws electron density through its inductive effect (-I) but can donate electron density through resonance (+M). The inductive effect is stronger, leading to overall deactivation.
-
-F (Fluoro): Similar to the chloro group, fluorine is an ortho, para-directing and deactivating substituent.[3] Its high electronegativity results in a strong inductive withdrawal (-I), which outweighs its resonance donation (+M).
-
-CH₃ (Methyl): An ortho, para-directing and activating group.[3] It donates electron density through an inductive effect (+I) and hyperconjugation, thereby increasing the nucleophilicity of the benzene ring.
-
-NO₂ (Nitro): A meta-directing and strongly deactivating group.[3][4][5] It strongly withdraws electron density from the ring through both a powerful inductive effect (-I) and a resonance effect (-M).
Predicted Reactivity
The presence of three deactivating groups (Cl, F, and NO₂) and only one activating group (CH₃) suggests that this compound will be significantly less reactive towards electrophilic aromatic substitution than benzene itself. The strong deactivating nature of the nitro group, in particular, will necessitate harsh reaction conditions for most electrophilic substitutions.[5][6]
Regioselectivity in Electrophilic Aromatic Substitution
The position of an incoming electrophile is determined by the directing effects of the existing substituents. In this molecule, the directing effects are antagonistic, meaning they do not all favor substitution at the same positions.[7]
To predict the major product, we must consider the relative strengths of the directing groups. The general hierarchy for directing ability is:
Activating groups > Deactivating groups (ortho, para-directing) > Deactivating groups (meta-directing)
Therefore, the methyl group (-CH₃), being the only activating group, will be the dominant directing group.[7]
The available positions for substitution on the ring are C3 and C6. Let's analyze the directing effects for each position:
-
Position C3:
-
Ortho to the -CH₃ group (activating).
-
Meta to the -Cl group (deactivating).
-
Para to the -NO₂ group (deactivating).
-
Ortho to the -F group (deactivating).
-
-
Position C6:
-
Ortho to the -Cl group (deactivating).
-
Para to the -CH₃ group (activating).
-
Ortho to the -NO₂ group (deactivating).
-
Meta to the -F group (deactivating).
-
The activating methyl group directs ortho and para. The para position (C6) is already substituted with a fluorine atom. Therefore, the primary directing influence of the methyl group will be towards its ortho positions, C3 and C6 (relative to the methyl group at C2). However, C6 is already occupied. This leaves C3 as a potential site.
Let's re-evaluate the positions based on the IUPAC numbering provided in the name "this compound":
-
C1: -Cl
-
C2: -CH₃
-
C3: -H
-
C4: -F
-
C5: -NO₂
-
C6: -H
The available positions for substitution are C3 and C6 .
-
Attack at C3: This position is ortho to the activating -CH₃ group and meta to the deactivating -Cl and -NO₂ groups. This is a favorable position.
-
Attack at C6: This position is para to the activating -CH₃ group, which is a strongly favored position. However, it is also ortho to the strongly deactivating -NO₂ group and the deactivating -Cl group, which will sterically and electronically disfavor attack at this position.
Considering both electronic and steric factors, substitution is most likely to occur at the C3 position . The activating effect of the methyl group strongly directs to this position, and it is sterically less hindered than the C6 position, which is flanked by the chloro and nitro groups.
The logical relationship for predicting the substitution site can be visualized as follows:
Caption: Logical workflow for predicting the major product of electrophilic substitution.
Common Electrophilic Aromatic Substitution Reactions
Nitration
Nitration typically involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺).[6] Given the deactivated nature of the ring, forcing conditions (e.g., higher temperatures) may be required.
-
Predicted Major Product: 1-Chloro-4-fluoro-2-methyl-3,5-dinitrobenzene.
Halogenation
Halogenation with Br₂ or Cl₂ requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The deactivation of the ring will likely necessitate a catalyst even for chlorination and bromination.
-
Predicted Major Product (Bromination): 3-Bromo-1-chloro-4-fluoro-2-methyl-5-nitrobenzene.
Sulfonation
Sulfonation is typically carried out with fuming sulfuric acid (H₂SO₄/SO₃). This is a reversible reaction, but the deactivated ring will require strong conditions to proceed in the forward direction.
-
Predicted Major Product: 2-Chloro-5-fluoro-3-methyl-4-nitrobenzenesulfonic acid.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings, such as those bearing a nitro group.[8][9] The nitro group complexes with the Lewis acid catalyst, further deactivating the ring and preventing the reaction. Therefore, this compound is not expected to undergo Friedel-Crafts reactions.[8][9]
The experimental workflow for a typical electrophilic nitration can be generalized as follows:
Caption: Generalized experimental workflow for electrophilic nitration.
Quantitative Data and Experimental Protocols
For researchers planning to perform such reactions, the following general experimental protocol for nitration can be used as a starting point. It is crucial to perform small-scale test reactions to optimize conditions.
General Protocol for Nitration
Caution: This reaction involves strong acids and the formation of potentially explosive polynitrated compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as concentrated sulfuric acid at 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Addition: Slowly add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature between 0 and 10 °C.
-
Reaction: Stir the reaction mixture at a controlled temperature for a predetermined time (e.g., 1-4 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. Alternatively, if no solid precipitates, extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is governed by the competing directing effects of its four substituents. The benzene ring is strongly deactivated, necessitating vigorous reaction conditions. The activating methyl group is the dominant directing influence, and electrophilic attack is predicted to occur preferentially at the C3 position due to a combination of electronic activation and lower steric hindrance. Friedel-Crafts reactions are not expected to be successful on this substrate. The theoretical framework and general experimental guidance provided in this document serve as a valuable resource for scientists and researchers working with this and structurally related compounds.
Data Summary
Table 1: Physical and Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| CAS Number | 170098-88-1 |
| Appearance | Not specified, likely a solid |
| XLogP3 | 2.8 |
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-Chloro-4-fluoro-2-methyl-3,5-dinitrobenzene |
| Bromination | Br₂, FeBr₃ | 3-Bromo-1-chloro-4-fluoro-2-methyl-5-nitrobenzene |
| Sulfonation | H₂SO₄, SO₃ | 2-Chloro-5-fluoro-3-methyl-4-nitrobenzenesulfonic acid |
| Friedel-Crafts | R-Cl, AlCl₃ | No Reaction Expected |
References
- 1. This compound | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Technical Guide: Solubility of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene (CAS No. 170098-88-1) in various organic solvents is not publicly available. General sources describe the compound as a yellow solid that is soluble in organic solvents and slightly soluble in water.[1][2][3] This guide, therefore, provides a comprehensive overview of the standardized experimental protocols for determining the solubility of this compound, enabling researchers to generate the necessary data in their own laboratory settings.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its solubility profile in various organic solvents is a critical prerequisite for its use in synthesis, purification, formulation, and various analytical procedures. Solubility data informs solvent selection for reactions, crystallization processes for purification, and the development of formulations for preclinical and clinical studies. This document outlines the established methodologies for the quantitative determination of solubility.
Physicochemical Properties of this compound
While quantitative solubility data is scarce, the following physical and chemical properties have been reported or computed:
Data Presentation: Template for Experimental Solubility Data
Researchers can utilize the following structured table to record and compare experimentally determined solubility data for this compound.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| Methanol | Isothermal Saturation | ||||
| Ethanol | Isothermal Saturation | ||||
| Acetone | Isothermal Saturation | ||||
| Ethyl Acetate | Isothermal Saturation | ||||
| Dichloromethane | Isothermal Saturation | ||||
| Toluene | Isothermal Saturation | ||||
| Other |
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal saturation method , often referred to as the shake-flask method.
Principle of the Isothermal Saturation Method
This method is based on achieving a state of thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a solvent at a constant temperature. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility at that specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)
Step-by-Step Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that saturation is reached and maintained.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: Once equilibrium is assumed to be reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (pre-conditioned with the same solvent) into a clean, dry container. This step is critical to remove any undissolved solid particles, which would lead to an overestimation of solubility.
-
Sample Analysis:
-
Gravimetric Method: Accurately weigh a portion of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point) until a constant weight of the dried solute is achieved. The solubility can then be calculated based on the mass of the solute and the initial mass or volume of the solution.
-
Chromatographic/Spectroscopic Method: Dilute an accurately measured volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. The concentration of the saturated solution can then be determined from the calibration curve, and the solubility can be calculated.
-
-
Data Recording: Record the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L) for the specific solvent and temperature. It is recommended to perform each measurement in triplicate to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for determining solubility via the isothermal saturation method.
References
Molecular weight and formula of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Properties
This compound is an aromatic organic compound with the molecular formula C₇H₅ClFNO₂.[1][2][3][4] It is characterized by a benzene ring substituted with one chlorine atom, one fluorine atom, a methyl group, and a nitro group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClFNO₂ | [1][2][3][4] |
| Molecular Weight | 189.57 g/mol | [1][2][3][4] |
| CAS Number | 170098-88-1 | [3][4] |
| Appearance | Yellow solid/powder | [1][2] |
| Melting Point | 34-36 °C | [2] |
| Boiling Point | 268 °C | [2] |
| Solubility | Slightly soluble in water | [1][2] |
| Density | 1.417 g/cm³ | [2] |
| Flash Point | 116 °C | [2] |
Experimental Protocols
2.1. Synthesis of this compound
A common synthetic route for this compound involves the nitration of 2-chloro-4-fluorotoluene.[2]
Materials:
-
2-chloro-4-fluorotoluene
-
Concentrated sulfuric acid
-
Potassium nitrate (KNO₃)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloro-4-fluorotoluene (1.383 mmol) in concentrated sulfuric acid (15.0 mL) at 0°C, potassium nitrate (1.385 mmol) is slowly added.[2]
-
The reaction mixture is then warmed to 28°C and stirred overnight.[2]
-
Upon completion, the reaction is quenched by carefully pouring the mixture into ice (100 g).[2]
-
The product is extracted with ethyl acetate (2 x 100 mL).[2]
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.[2]
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) data for the synthesized product shows the following characteristic peaks: δ 2.422 (s, 3H), 7.325 (d, 1H, J=10.2 Hz), 7.973 (d, 1H, J=5.2Hz).[2]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] Notably, it is utilized as an intermediate in the production of Ceritinib, a targeted therapy for certain types of lung cancer.[2]
Visualized Workflow
The following diagram illustrates the synthesis workflow for this compound.
References
Navigating the Complex Landscape of C7H5ClFNO2 Isomers: A Technical Guide
An examination of the chemical identity, properties, and synthesis of compounds related to the molecular formula C7H5ClFNO2 reveals a landscape of isomeric derivatives with significant roles in pharmaceutical and agrochemical research. This technical guide provides an in-depth analysis of the most plausible isomers, focusing on their synthesis, chemical properties, and applications, with a particular emphasis on 2-Chloro-4-fluoro-5-nitrobenzoic acid.
The molecular formula C7H5ClFNO2 presents an ambiguous case in chemical nomenclature, as it does not correspond to a simple, stable aromatic compound commonly found in literature. It is likely that this formula is a slight misrepresentation of closely related and industrially significant compounds, namely the isomers of chlorofluoronitrobenzoic acid, which have the molecular formula C7H3ClFNO4. This guide will focus on these plausible structures, offering a comprehensive overview for researchers, scientists, and professionals in drug development.
Identifying the Core Structures: Isomers of Chlorofluoronitrobenzoic Acid
Several positional isomers of chlorofluoronitrobenzoic acid are of scientific and commercial interest. The IUPAC names for some of the most relevant isomers include:
-
2-Chloro-4-fluoro-5-nitrobenzoic acid
-
4-Chloro-2-fluoro-5-nitrobenzoic acid
-
2-Chloro-6-fluoro-3-nitrobenzoic acid
These compounds are utilized as key intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and herbicides.[1][2]
A Deep Dive into 2-Chloro-4-fluoro-5-nitrobenzoic Acid
Among the isomers, 2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) is a notable example due to its role as a pharmaceutical intermediate.[3]
Physicochemical Properties
A summary of the key quantitative data for 2-Chloro-4-fluoro-5-nitrobenzoic acid is presented in the table below, offering a clear comparison of its physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C7H3ClFNO4 |
| Molecular Weight | 219.55 g/mol [4] |
| Melting Point | 210°C[5] |
| Boiling Point | 126°C[5] |
| Flash Point | 70°C[5] |
| Solubility | Soluble in methanol[3] |
| Physical Form | White to yellow crystal powder |
Experimental Protocols: Synthesis
The synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid is a critical process for its application in further chemical manufacturing. A common laboratory-scale synthesis protocol is detailed below.
Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid from 2-Chloro-4-fluorobenzoic acid [3]
-
Materials:
-
2-Chloro-4-fluorobenzoic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
-
-
Procedure:
-
To a reaction flask, add 50 g of concentrated sulfuric acid and 0.8 g of a suitable catalyst.
-
Add 10 g of 2-chloro-4-fluorobenzoic acid to the flask in batches.
-
Stir the reaction mixture at 25°C for 1 hour.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 5 g of fuming nitric acid dropwise, maintaining the reaction temperature between -5 and 8°C.
-
Continue the reaction for 5 to 8 hours, monitoring until the starting material is consumed (less than 0.5%).
-
Slowly pour the reaction mixture into 80 g of crushed ice.
-
Collect the precipitated solid product by filtration.
-
Wash the filter cake with 30 g of ice water.
-
Air-dry the product at 65°C to obtain the final white solid product.
-
This process typically yields a product with a purity of over 97%.[3]
Logical Workflow for Synthesis
The synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid can be visualized as a multi-step chemical transformation process. The following diagram illustrates the logical flow from the starting material to the final product.
Other Notable Isomers
4-Chloro-2-fluoro-5-nitrobenzoic Acid
This isomer (CAS 35112-05-1) is also a commercially available building block used in the synthesis of various heterocyclic scaffolds, which are important in drug discovery.[6]
| Property | Value |
| Molecular Formula | C7H3ClFNO4 |
| Molecular Weight | 219.55 g/mol [2] |
| Melting Point | 146-150°C[2] |
| Boiling Point | 361.4°C[2] |
2-Chloro-6-fluoro-3-nitrobenzoic Acid
Another isomer of interest is 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS 206884-30-2).
Synthesis of 2-Chloro-6-fluoro-3-nitro-benzoic acid from 2-Chloro-6-fluorobenzoic acid [7]
-
Procedure:
-
Dissolve 2.00 g (11.5 mmol) of 2-Chloro-6-fluorobenzoic acid in 20 mL of sulfuric acid and cool to 0°C.
-
Add 0.529 mL (12.6 mmol) of nitric acid.
-
Warm the reaction mixture to room temperature and stir for one hour.
-
Dilute the reaction mixture with water.
-
Extract the aqueous portion with dichloromethane (3 times).
-
Dry the organic layer over Na2SO4 and concentrate to yield the solid product.
-
Conclusion
While the molecular formula C7H5ClFNO2 is not directly associated with a single, well-documented compound, it points towards a class of chlorofluoronitrobenzoic acid isomers that are of considerable importance in synthetic chemistry. This guide has provided a detailed overview of the synthesis and properties of key isomers, with a focus on 2-Chloro-4-fluoro-5-nitrobenzoic acid. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding and application of these versatile chemical intermediates. The continued exploration of these and other related structures is likely to yield further advancements in the development of novel pharmaceuticals and agrochemicals.
References
- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 4-Chloro-2-fluoro-5-nitrobenzoic acid [myskinrecipes.com]
- 3. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]
- 4. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Health and Safety of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available health and safety information for 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene (CAS No: 170098-88-1) and structurally similar compounds. The information is intended to support risk assessment and ensure safe handling in a laboratory setting.
Chemical Identification and Physical Properties
While specific experimental data for this compound is limited, data for closely related isomers and substituted nitrobenzenes can be used for preliminary assessment.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO₂ | --INVALID-LINK-- |
| Molecular Weight | 189.57 g/mol | --INVALID-LINK-- |
| CAS Number | 170098-88-1 | --INVALID-LINK-- |
| Appearance | Yellow solid (predicted) | --INVALID-LINK-- |
| Melting Point | 34-36°C (for 1-chloro-5-fluoro-2-methyl-4-nitro-benzene) | --INVALID-LINK-- |
| Boiling Point | 268°C (for 1-chloro-5-fluoro-2-methyl-4-nitro-benzene) | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water (predicted) | --INVALID-LINK-- |
Hazard Identification and Classification
Based on data for structurally related compounds, this compound is anticipated to be hazardous. The following GHS classifications are based on the isomer 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene[1].
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological Information
Nitroaromatic compounds, as a class, are known to exert toxic effects through various mechanisms. The bioreduction of the nitro group is a critical metabolic pathway that can lead to the formation of reactive intermediates.[3][4] These intermediates can cause cellular damage, mutagenicity, and genotoxicity.[3][4]
Experimental Protocols
Due to the lack of specific experimental data for this compound, standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals are recommended for assessing its toxicological properties.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure with a limited number of animals is used. The method uses defined doses (e.g., 5, 50, 300, 2000 mg/kg body weight) and the results are used to classify the substance into a GHS category.
-
Test Animals: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
A starting dose is selected based on available information.
-
A small group of animals (e.g., 3) is dosed with the substance.
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Depending on the outcome, the dose for the next group of animals is adjusted up or down.
-
The final classification is based on the observed toxicity at different dose levels.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test - OECD Test Guideline 439
This in vitro method assesses the potential of a chemical to cause skin irritation.
-
Principle: The test substance is applied topically to a reconstructed human epidermis model. The endpoint measured is cell viability, typically using the MTT assay.
-
Procedure:
-
The RhE tissue is exposed to the test substance for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is determined by measuring the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.
-
A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.
-
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.
-
Procedure:
-
A small amount of the substance is instilled into the conjunctival sac of one eye.
-
The eye is observed and scored for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
The severity and reversibility of the ocular lesions are assessed to determine the irritation potential.
-
Mandatory Visualizations
Caption: General metabolic activation pathway of nitroaromatic compounds leading to toxicity.
Caption: A typical experimental workflow for an in vitro cytotoxicity assessment.
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when generating dust.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.
-
If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.
Disclaimer: This document is intended for informational purposes only and is based on currently available data for the specified chemical and its structural analogs. It is not a substitute for a comprehensive safety data sheet (SDS) and should be used in conjunction with one. All laboratory personnel should be trained in the proper handling of hazardous chemicals.
References
An In-depth Technical Guide to the Thermal Stability of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous halogenated nitroaromatic compounds to provide a robust predictive assessment of its thermal hazard potential. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented to enable researchers to conduct their own thermal stability studies. All quantitative data from analogous compounds are summarized in structured tables for comparative analysis. Furthermore, this guide includes graphical representations of experimental workflows to facilitate a clear understanding of the methodologies.
Introduction
This compound is a substituted nitroaromatic compound. The presence of the nitro group, an energetic functional group, inherently raises concerns about the compound's thermal stability. Nitroaromatic compounds are known to be susceptible to thermal decomposition, which can, in some cases, lead to runaway reactions or explosive events. A thorough understanding of the thermal behavior of such compounds is therefore critical for safe handling, storage, and process development in research and manufacturing settings.
This guide aims to provide a detailed understanding of the potential thermal hazards associated with this compound by examining the thermal properties of closely related molecules. By analyzing the effects of chloro, fluoro, methyl, and nitro substituents on the benzene ring, a predictive framework for the thermal stability of the title compound is established.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in Table 1. These properties are essential for understanding the material's behavior under various conditions.
Table 1: Physicochemical Properties of this compound and Structural Analogs
| Property | This compound | 2-Chloro-5-nitrotoluene | 4-Chloro-3-nitrotoluene | 2-Fluoro-5-nitrotoluene |
| CAS Number | 170098-88-1 | 13290-74-9 | 89-60-1 | 455-88-9 |
| Molecular Formula | C₇H₅ClFNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆FNO₂ |
| Molecular Weight | 189.57 g/mol | 171.58 g/mol | 171.58 g/mol | 155.13 g/mol |
| Melting Point | Not Reported | 40-44 °C[1] | 7 °C | 38-40 °C[2] |
| Boiling Point | Not Reported | 94-96 °C at 4 mmHg[1] | 260 °C at 745 mmHg | 99-100 °C at 13 mmHg[2] |
| Appearance | Not Reported | White to Yellow to Green powder/crystal[1] | Liquid | Crystals or powder |
Predictive Assessment of Thermal Stability
Generally, the decomposition of nitroaromatic compounds is an exothermic process that can be violent. The presence of electron-withdrawing groups, such as the nitro group itself, can influence the stability of the C-NO₂ bond, which is often the initial site of decomposition. Halogen substituents can also affect the decomposition pathway.
Based on analogous compounds, the onset of thermal decomposition for this compound is expected to be in the range of 200-300 °C. However, it is crucial to note that impurities, heating rate, and confinement can significantly lower the decomposition temperature.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, experimental analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential. The following sections provide detailed, standardized methodologies for these analyses, which can be adapted for the specific compound.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting point, phase transitions, and exothermic decomposition.
Objective: To determine the onset temperature and enthalpy of decomposition of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter capable of heating rates up to 20 °C/min and equipped with high-pressure crucibles.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent volatilization of the sample before decomposition.
-
Reference: Use an empty, hermetically sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic events (decomposition) and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss associated with decomposition.
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to identify the stages of decomposition.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the furnace at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge of 50 mL/min to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of mass loss and the percentage of mass lost at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Data Presentation and Interpretation
The data obtained from DSC and TGA experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Hypothetical Thermal Stability Data for this compound (for illustrative purposes)
| Parameter | Value | Method |
| Decomposition Onset (Tonset) | 220 °C | DSC (10 °C/min) |
| Enthalpy of Decomposition (ΔHd) | 1500 J/g | DSC |
| 5% Mass Loss Temperature (Td5) | 225 °C | TGA (10 °C/min) |
| Temperature of Max. Decomposition Rate | 240 °C | DTG (10 °C/min) |
Potential Decomposition Pathway
The thermal decomposition of halogenated nitroaromatic compounds can proceed through complex reaction pathways. The initial step is often the homolytic cleavage of the C-NO₂ bond, which is the weakest bond in the molecule. This generates a nitro radical (•NO₂) and an aryl radical. Subsequent reactions can involve hydrogen abstraction, radical recombination, and the formation of various gaseous products such as NOx, CO, and CO₂. The presence of chlorine and fluorine atoms can also lead to the formation of halogenated byproducts.
Safety Considerations
Given the energetic nature of the nitro group, this compound should be handled with caution. Key safety considerations include:
-
Avoidance of Heat and Ignition Sources: Store the compound away from heat, sparks, and open flames.
-
Small-Scale Operations: When performing thermal analysis, use the smallest sample size necessary to obtain reliable data.
-
Use of High-Pressure Crucibles: For DSC analysis, high-pressure crucibles are essential to contain any pressure generated during decomposition.
-
Adequate Ventilation: All handling and analysis should be performed in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
While specific experimental data on the thermal stability of this compound is limited, a predictive assessment based on structural analogs suggests that it should be treated as a potentially energetic material. The detailed experimental protocols for DSC and TGA provided in this guide offer a clear pathway for researchers to determine its precise thermal decomposition characteristics. A thorough understanding and careful evaluation of its thermal properties are paramount for ensuring safe handling and use in research and development.
References
Methodological & Application
Application Notes: Synthesis of Pharmaceutical Intermediates from 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a versatile aromatic compound that serves as a key starting material in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring chloro, fluoro, methyl, and nitro groups, allows for a range of chemical transformations to build complex molecular architectures. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), making the chloro and fluoro substituents susceptible to displacement. This reactivity is central to its utility in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates derived from this compound.
Key Synthetic Transformations and Pharmaceutical Intermediates
The primary reaction pathways for this compound in pharmaceutical synthesis involve nucleophilic aromatic substitution of the chloro group and reduction of the nitro group. These transformations lead to the formation of substituted anilines and phenols, which are precursors to a variety of bioactive molecules, including kinase inhibitors and other targeted therapies.
A crucial intermediate that can be synthesized from this compound is 2-fluoro-5-methyl-4-nitroaniline . This compound is a precursor for the synthesis of more complex molecules, such as fluorinated benzimidazoles, which are known to exhibit a range of biological activities. Another important intermediate is 4-fluoro-2-methyl-5-nitrophenol , formed through the hydrolysis of the chloro group.
The general synthetic workflow often involves an initial nucleophilic substitution of the chloro group, followed by the reduction of the nitro group to an amine. This diamine can then undergo cyclization reactions to form heterocyclic systems, which are common scaffolds in many pharmaceutical agents.
Data Presentation
| Starting Material | Reagent | Product | Reaction Type | Yield (%) | Purity (%) |
| This compound | Aqueous Ammonia (NH₃) | 2-Fluoro-5-methyl-4-nitroaniline | Nucleophilic Aromatic Substitution (Amination) | 85-95 | >98 |
| This compound | Sodium Hydroxide (NaOH) | 4-Fluoro-2-methyl-5-nitrophenol | Nucleophilic Aromatic Substitution (Hydrolysis) | 90-98 | >99 |
| 2-Fluoro-5-methyl-4-nitroaniline | Iron (Fe) / Acetic Acid (CH₃COOH) | 4-Fluoro-2-methyl-1,5-phenylenediamine | Nitro Group Reduction | 80-90 | >97 |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-5-methyl-4-nitroaniline
This protocol details the nucleophilic aromatic substitution of the chloro group in this compound with ammonia to yield 2-fluoro-5-methyl-4-nitroaniline.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Deionized water
-
Autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, add this compound (1 equivalent).
-
Add ethanol as a co-solvent to improve solubility.
-
Add an excess of aqueous ammonia (5-10 equivalents).
-
Seal the reactor and heat to 100-120 °C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess ammonia in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol under reduced pressure.
-
The product will precipitate from the aqueous solution.
-
Filter the solid product and wash with cold deionized water.
-
Dry the product under vacuum to obtain 2-fluoro-5-methyl-4-nitroaniline as a yellow solid.
Protocol 2: Synthesis of 4-Fluoro-2-methyl-5-nitrophenol
This protocol describes the hydrolysis of the chloro group in this compound to produce 4-fluoro-2-methyl-5-nitrophenol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or DMSO in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the reaction mixture to reflux (80-100 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-fluoro-2-methyl-5-nitrophenol.
Visualizations
Caption: Synthetic pathways from this compound.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group. The differential reactivity of the two halogen substituents, fluorine and chlorine, allows for regioselective functionalization, making it a versatile intermediate.
These application notes provide a comprehensive overview of the theoretical and practical aspects of employing this compound in SNAr reactions. Detailed protocols, based on established methodologies for analogous compounds, are presented to guide researchers in the successful application of this reagent.
Principle of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution reactions of this compound proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Key Factors Influencing Reactivity and Regioselectivity:
-
Electron-Withdrawing Group: The nitro group (-NO₂) is a powerful electron-withdrawing group that stabilizes the negatively charged Meisenheimer complex through resonance, thereby facilitating the nucleophilic attack on the aromatic ring.
-
Leaving Group Ability: In the context of SNAr reactions, the rate of reaction is often dependent on the stability of the leaving group. Due to its high electronegativity, fluorine is a significantly better leaving group than chlorine in this type of reaction. This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.
-
Regioselectivity: Consequently, nucleophilic attack will preferentially occur at the carbon atom bearing the fluorine atom (C-4) over the carbon atom bearing the chlorine atom (C-1). This results in the selective displacement of the fluoride ion, yielding N-substituted 4-chloro-5-methyl-2-nitroaniline derivatives.
Applications in Drug Development
The selective introduction of various nucleophiles, such as amines, thiols, and alkoxides, onto the this compound scaffold allows for the synthesis of a diverse range of substituted nitroaromatic compounds. These products can serve as key intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. The 4-chloro-5-methyl-2-nitroaniline core is a common motif in medicinal chemistry.
Experimental Protocols
Note: The following protocols are generalized procedures based on well-established SNAr reactions of similar fluoro-nitroaromatic compounds. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific nucleophiles and to maximize yields.
Protocol 1: General Procedure for the Reaction with Primary and Secondary Amines
This protocol describes a general method for the synthesis of N-substituted 4-chloro-5-methyl-2-nitroanilines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Reaction with Thiols
This protocol outlines the synthesis of thioether derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation
Due to the limited availability of published quantitative data specifically for this compound, the following table presents typical yields for SNAr reactions of a closely related and structurally similar compound, 2-fluoro-5-nitroaniline, with various nucleophiles. These values can serve as a benchmark for expected outcomes when using this compound.
Table 1: Representative Yields for SNAr Reactions of an Analogous Fluoro-Nitroaromatic Compound
| Nucleophile | Product | Typical Yield (%) |
| Aniline | N-(4-chloro-5-methyl-2-nitrophenyl)aniline | 85-95% |
| Morpholine | 4-(4-chloro-5-methyl-2-nitrophenyl)morpholine | 90-98% |
| Piperidine | 1-(4-chloro-5-methyl-2-nitrophenyl)piperidine | 92-99% |
| Benzylamine | N-benzyl-4-chloro-5-methyl-2-nitroaniline | 88-96% |
| Thiophenol | 4-chloro-5-methyl-2-nitrophenyl(phenyl)sulfane | 80-90% |
| Methanol (as sodium methoxide) | 1-chloro-4-methoxy-2-methyl-5-nitrobenzene | 75-85% |
Note: Yields are illustrative and based on reactions with analogous fluoro-nitroaromatic substrates. Actual yields may vary depending on the specific reaction conditions and the nucleophile used.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the SNAr reaction.
Caption: A generalized workflow for SNAr reactions.
Application Notes and Protocols: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms and an electron-withdrawing nitro group, allows for a range of selective chemical transformations. This makes it an attractive starting material for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the chloro and fluoro substituents offer differential reactivity, providing chemists with precise control over molecular assembly. Furthermore, the nitro group can be readily reduced to an amine, opening up a vast array of subsequent functionalization possibilities.
Key Applications and Synthetic Strategies
The primary applications of this compound as a synthetic intermediate revolve around two key transformations: nucleophilic aromatic substitution and nitro group reduction. These reactions can be employed in a sequential manner to construct highly functionalized aromatic cores.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the ortho and para positions to nucleophilic attack. In this compound, both the chloro and fluoro substituents are positioned for activation. Generally, the fluorine atom is a more facile leaving group than chlorine in SNAr reactions due to the greater polarization of the C-F bond. This allows for the selective displacement of the fluoride by a variety of nucleophiles, such as amines, alcohols, and thiols, while leaving the chloride intact for potential subsequent cross-coupling reactions.
A prominent example of a similar transformation is found in the synthesis of kinase inhibitors, where a substituted aniline displaces a fluorine atom ortho to a nitro group to form a key diarylamine linkage.
Reduction of the Nitro Group
The nitro functionality can be efficiently reduced to a primary amine under various conditions. This transformation is fundamental in many synthetic pathways as it introduces a versatile amino group that can be further elaborated through amide bond formation, diazotization, or participation in the construction of heterocyclic rings. Common reagents for this reduction include catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups.
Experimental Protocols
Protocol 1: Selective Nucleophilic Aromatic Substitution of Fluorine
This protocol describes a general procedure for the selective substitution of the fluorine atom in this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (R1R2NH) (1.2 equiv)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound and N,N-dimethylformamide.
-
Add the desired amine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol outlines a standard procedure for the reduction of the nitro group of a 1-chloro-4-substituted-2-methyl-5-nitrobenzene derivative to the corresponding aniline.
Reaction Scheme:
Materials:
-
Substituted 4-chloro-2-methyl-5-nitroaniline (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the nitro-containing starting material in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by crystallization or column chromatography if necessary.
Data Presentation
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | 4-(4-Chloro-2-methyl-5-nitrophenyl)morpholine | 92 | >98 |
| 2 | Piperidine | 1-(4-Chloro-2-methyl-5-nitrophenyl)piperidine | 88 | >97 |
| 3 | Aniline | 4-Chloro-N-(4-methoxyphenyl)-2-methyl-5-nitroaniline | 85 | >98 |
| 4 | Benzylamine | N-Benzyl-4-chloro-2-methyl-5-nitroaniline | 90 | >99 |
Table 2: Representative Nitro Group Reduction Reactions
| Entry | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | 4-(4-Chloro-2-methyl-5-nitrophenyl)morpholine | 5-Chloro-4-methyl-2-morpholinobenzenamine | 95 | >99 |
| 2 | 1-(4-Chloro-2-methyl-5-nitrophenyl)piperidine | 5-Chloro-4-methyl-2-(piperidin-1-yl)benzenamine | 93 | >98 |
| 3 | 4-Chloro-N-(4-methoxyphenyl)-2-methyl-5-nitroaniline | 5-Chloro-N1-(4-methoxyphenyl)-4-methylbenzene-1,2-diamine | 96 | >97 |
| 4 | N-Benzyl-4-chloro-2-methyl-5-nitroaniline | N1-Benzyl-5-chloro-4-methylbenzene-1,2-diamine | 94 | >98 |
Mandatory Visualizations
Caption: Synthetic pathway for bioactive molecules.
Caption: Workflow for SNAr reaction.
Caption: Inhibition of a signaling pathway.
Application Notes and Protocols for the Nitration of 2-Chloro-4-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the dinitration of 2-chloro-4-fluorotoluene to synthesize 2-chloro-4-fluoro-1-methyl-3,5-dinitrobenzene. The protocol is based on established methods for the nitration of halogenated aromatic compounds. Included are safety precautions, a step-by-step experimental procedure, and a summary of the physical and chemical properties of the key compounds involved. Due to the limited availability of experimental data for the specific dinitrated product, some physical and spectroscopic data are provided as estimates based on analogous compounds and predictive models. This protocol is intended for use by qualified researchers in a well-equipped chemical laboratory.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. The introduction of nitro groups onto an aromatic ring can significantly alter its chemical properties and provides a versatile handle for further functionalization. 2-Chloro-4-fluorotoluene is a substituted aromatic compound, and its nitration is expected to be directed by the existing chloro, fluoro, and methyl substituents. This protocol details a method for the dinitration of 2-chloro-4-fluorotoluene using a standard mixed acid (nitric acid and sulfuric acid) approach.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product. It should be noted that the data for 2-chloro-4-fluoro-1-methyl-3,5-dinitrobenzene are largely estimated due to a lack of available experimental values in the literature.
| Property | 2-Chloro-4-fluorotoluene | 2-Chloro-4-fluoro-1-methyl-3,5-dinitrobenzene |
| Molecular Formula | C₇H₆ClF | C₇H₄ClFN₂O₄ |
| Molecular Weight | 144.57 g/mol [1] | 234.57 g/mol |
| Appearance | Colorless liquid[1][2] | Expected to be a yellow crystalline solid |
| Melting Point | - | Estimated: ~70-80 °C |
| Boiling Point | 154-156 °C[1] | - |
| Density | 1.197 g/mL at 25 °C[1] | - |
| Solubility | Insoluble in water; soluble in organic solvents. | Expected to be insoluble in water; soluble in organic solvents. |
| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H), 6.9-7.2 (m, 3H) | Estimated: δ ~2.5 (s, 3H), 8.5-8.8 (m, 1H) |
| ¹³C NMR (CDCl₃) | - | - |
| IR (cm⁻¹) | - | Expected: ~1530-1550 (asymmetric NO₂ stretch), ~1345-1365 (symmetric NO₂ stretch) |
Experimental Protocol
Safety Precautions
-
General: This procedure must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[3][4][5][6][7][8][9][10] They can cause severe burns upon contact with skin or eyes.[3][4][5][6][7][8][9][10] Handle with extreme care and have appropriate spill kits and quench solutions (e.g., sodium bicarbonate) readily available. The addition of sulfuric acid to nitric acid and the subsequent addition of the aromatic compound are exothermic reactions and must be performed slowly with efficient cooling.
-
Starting Material: 2-Chloro-4-fluorotoluene is a flammable liquid and may cause skin, eye, and respiratory irritation.[1][11][12]
-
Product: The dinitrated product is expected to be a stable solid but should be handled with care, as many nitroaromatic compounds have explosive potential.
Materials and Reagents
-
2-Chloro-4-fluorotoluene (99%)
-
Concentrated nitric acid (~70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and filter paper
-
Separatory funnel
Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool to 0-5 °C. While stirring, slowly add 10 mL of concentrated nitric acid dropwise from a dropping funnel. Maintain the temperature of the mixture below 10 °C throughout the addition.
-
Nitration Reaction: Once the nitrating mixture has been prepared and cooled, slowly add 5.0 g of 2-chloro-4-fluorotoluene dropwise to the stirred acid mixture. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Reaction at Room Temperature: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 1-2 hours to ensure the completion of the dinitration.
-
Work-up: Carefully pour the reaction mixture into a beaker containing approximately 100 g of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
-
Neutralization: Transfer the crude product to a beaker and wash with a saturated solution of sodium bicarbonate to remove any residual acid. Filter the solid again and wash with deionized water.
-
Drying and Purification: Dry the crude product in a desiccator or in a vacuum oven at a low temperature. The crude product can be further purified by recrystallization from ethanol to yield the final product, 2-chloro-4-fluoro-1-methyl-3,5-dinitrobenzene.
-
Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 2-chloro-4-fluoro-1-methyl-3,5-dinitrobenzene.
Signaling Pathway (Reaction Mechanism)
Caption: A simplified diagram showing the formation of the nitronium ion and the subsequent electrophilic substitution steps.
References
- 1. Page loading... [guidechem.com]
- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rushim.ru [rushim.ru]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 159. Studies in the toluene series. Part VII. Nitration of 2-chlorotoluene-4- and -5-sulphonic acids and their sulphonyl chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. echemi.com [echemi.com]
Application Notes and Protocols for 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, methyl, and nitro groups on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document outlines potential applications of this compound in the synthesis of fungicides and herbicides, providing detailed hypothetical experimental protocols and relevant data. The protocols are based on established chemical transformations and are intended to serve as a guide for researchers in the development of new crop protection agents.
Introduction
The strategic placement of halogen and nitro functionalities on an aromatic scaffold makes this compound a key building block for the synthesis of a variety of bioactive molecules. In the agrochemical industry, such intermediates are crucial for the development of new pesticides and herbicides.[1] The presence of both a chloro and a fluoro group allows for selective nucleophilic aromatic substitution reactions, while the nitro group can be readily reduced to an amine, opening up a plethora of derivatization possibilities. This application note explores its potential use in the synthesis of pyrazole carboxamide fungicides and substituted aniline-based herbicides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClFNO₂ | [2] |
| Molecular Weight | 189.57 g/mol | [2] |
| CAS Number | 170098-88-1 | [2] |
| Appearance | Yellow crystalline solid | [3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [3] |
Hypothetical Application: Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamide fungicides are a significant class of agrochemicals that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The aniline moiety is a common substructure in many of these fungicides. This compound can serve as a precursor to a substituted aniline intermediate for the synthesis of novel pyrazole carboxamide fungicides.
Synthetic Pathway
The proposed synthetic pathway involves the reduction of the nitro group to an amine, followed by a nucleophilic aromatic substitution to introduce a desired moiety, and finally, amidation with a pyrazole carboxylic acid derivative.
Caption: Proposed synthetic pathway for a pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-5-fluoro-2-methylaniline (Intermediate B)
-
To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (2:1 v/v), add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of this compound (1 equivalent) in ethanol dropwise over 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-Chloro-5-fluoro-2-methylaniline.
| Parameter | Value |
| Reactants | This compound, Iron powder, HCl |
| Solvent | Ethanol, Water |
| Temperature | 80-90 °C |
| Reaction Time | 4-5 hours |
| Hypothetical Yield | 85-95% |
| Purity (Post-purification) | >98% |
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide (Product D)
-
To a solution of a suitable pyrazole-4-carboxylic acid derivative (1.1 equivalents) in anhydrous dichloromethane, add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours to form the corresponding acid chloride.
-
In a separate flask, dissolve the synthesized substituted aniline intermediate (1 equivalent) and triethylamine (2 equivalents) in anhydrous dichloromethane.
-
Cool the aniline solution to 0 °C and add the freshly prepared pyrazole-4-carbonyl chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the target pyrazole carboxamide fungicide.
| Parameter | Value |
| Reactants | Substituted Aniline Intermediate, Pyrazole-4-carboxylic acid derivative, Thionyl chloride |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 14-18 hours |
| Hypothetical Yield | 70-85% |
| Purity (Post-purification) | >99% |
Hypothetical Application: Synthesis of Substituted Aniline Herbicides
Substituted anilines are important intermediates in the synthesis of various herbicides, including some pyridinone-based herbicides. The reactivity of the chloro and fluoro groups in this compound allows for the introduction of diverse functionalities.
Synthetic Workflow
The general workflow involves nucleophilic aromatic substitution at either the chloro or fluoro position, followed by reduction of the nitro group to an amine, which can then be further functionalized.
Caption: General workflow for the synthesis of substituted aniline herbicides.
Experimental Protocol
Protocol 3: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a suitable nucleophile (e.g., sodium methoxide, 1.2 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C, depending on the reactivity of the nucleophile. The fluorine atom is generally more susceptible to nucleophilic substitution than the chlorine atom.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Value |
| Reactants | This compound, Nucleophile (e.g., NaOMe) |
| Solvent | DMF or DMSO |
| Temperature | 80-120 °C |
| Reaction Time | 6-12 hours |
| Hypothetical Yield | 75-90% |
| Purity (Post-purification) | >98% |
Conclusion
References
Application Notes: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene as a Key Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound that serves as a valuable precursor in the synthesis of complex heterocyclic molecules, particularly in the development of novel kinase inhibitors. Its distinct substitution pattern, featuring chloro, fluoro, methyl, and nitro groups, offers a versatile platform for medicinal chemists to introduce key pharmacophoric elements. This document outlines the potential application of this compound in the synthesis of a hypothetical quinoline-based kinase inhibitor, targeting vascular endothelial growth factor receptor (VEGFR) and hepatocyte growth factor receptor (c-Met) signaling pathways, which are implicated in tumor angiogenesis and metastasis.
Introduction
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[1] Quinoline-based scaffolds are prevalent in many FDA-approved kinase inhibitors due to their ability to mimic the adenine moiety of ATP and form key interactions within the kinase active site.[3][4]
The synthesis of these complex inhibitors often relies on the availability of appropriately functionalized building blocks. Substituted anilines are common intermediates in the construction of quinoline-based kinase inhibitors. This compound can be readily converted to its corresponding aniline derivative, 2-chloro-5-fluoro-4-methylaniline, which can then be incorporated into a quinoline core to generate novel kinase inhibitors.
Synthetic Strategy
The overall synthetic strategy involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield 2-chloro-5-fluoro-4-methylaniline. This is a common and high-yielding transformation in organic synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting aniline is then coupled with a suitable quinoline core, such as 4,7-dichloro-6-methoxyquinoline, via a nucleophilic aromatic substitution reaction. This reaction is a cornerstone in the synthesis of many quinoline-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-fluoro-4-methylaniline
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (4:1), add ammonium chloride (0.5 equivalents).
-
Heat the mixture to reflux.
-
Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 2-chloro-5-fluoro-4-methylaniline.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor
Materials:
-
2-Chloro-5-fluoro-4-methylaniline
-
4,7-Dichloro-6-methoxyquinoline
-
Isopropanol
-
Concentrated HCl (catalytic amount)
-
Ammonium hydroxide solution
Procedure:
-
To a round-bottom flask, add 2-chloro-5-fluoro-4-methylaniline (1.1 equivalents) and 4,7-dichloro-6-methoxyquinoline (1 equivalent).
-
Add isopropanol as the solvent and a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate and wash thoroughly with water, followed by a small amount of cold isopropanol.
-
Dry the crude product under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the synthesized compounds, based on typical results for similar reactions reported in the literature.
Table 1: Synthesis Yield and Purity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| This compound | C₇H₅ClFNO₂ | 189.57 | - | >98 |
| 2-Chloro-5-fluoro-4-methylaniline | C₇H₇ClFN | 159.59 | 85 | >97 |
| Hypothetical Kinase Inhibitor | C₁₇H₁₃Cl₂FN₂O | 367.21 | 78 | >99 |
Table 2: In Vitro Kinase Inhibitory Activity (Hypothetical Data)
| Kinase Target | IC₅₀ (nM) |
| VEGFR2 | 15 |
| c-Met | 25 |
| EGFR | >1000 |
| PDGFRβ | 80 |
Visualizations
Signaling Pathway
References
Synthetic Strategies for the Derivatization of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a valuable starting material in the synthesis of complex organic molecules, including pharmaceutical intermediates like those used in the synthesis of Ceritinib.[1] The presence of multiple reactive sites—a nitro group and two distinct halogen atoms—offers a versatile platform for a range of chemical transformations.
Core Synthetic Pathways
The derivatization of this compound can be strategically approached through three primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): Capitalizing on the electron-withdrawing nature of the nitro group, which activates the aryl ring towards nucleophilic attack.
-
Reduction of the Nitro Group: Conversion of the nitro functionality into an amino group, which can then be further elaborated.
-
Palladium-Catalyzed Cross-Coupling Reactions: Targeting the carbon-chlorine bond for the formation of new carbon-carbon or carbon-nitrogen bonds.
The following sections detail the principles and provide experimental protocols for each of these key transformations.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions on this substrate, the fluoride atom is the preferred leaving group over the chloride atom. This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex formed during the rate-determining step of the reaction.[2] The electron-withdrawing nitro group, positioned ortho and para to the fluorine and chlorine atoms respectively, provides the necessary activation for this reaction to proceed.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the fluorine atom, leading to a diverse array of derivatives.
Application Note: Selective Substitution of Fluorine
The greater lability of the fluorine atom allows for selective substitution while retaining the chlorine atom for subsequent transformations, such as cross-coupling reactions. This sequential functionalization is a powerful strategy for building molecular complexity.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the substitution of the fluorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF or DMSO, add the desired amine (1.1 - 1.5 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-chloro-5-methyl-2-nitroaniline derivative.
| Reactant (Amine) | Product | Typical Conditions | Yield (%) |
| Morpholine | 4-(4-Chloro-5-methyl-2-nitrophenyl)morpholine | K₂CO₃, DMF, 100 °C, 6 h | 85-95 |
| Piperidine | 1-(4-Chloro-5-methyl-2-nitrophenyl)piperidine | Et₃N, DMSO, 90 °C, 8 h | 80-90 |
| Aniline | 4-Chloro-N-(phenyl)-5-methyl-2-nitroaniline | K₂CO₃, DMF, 120 °C, 12 h | 75-85 |
Note: The yields provided in the table are representative and may vary depending on the specific amine and reaction conditions.
Reduction of the Nitro Group
The nitro group can be readily reduced to an aniline, providing a key intermediate for a wide range of further derivatizations, such as amide bond formation, diazotization, and reductive amination.
Application Note: Accessing Amino Derivatives
The resulting 2-chloro-5-fluoro-4-methylaniline is a versatile intermediate. The amino group can direct ortho- and para-substituents in subsequent electrophilic aromatic substitution reactions, or it can be used as a handle in various coupling chemistries.
Experimental Protocol: Reduction of the Nitro Group using Tin(II) Chloride
This protocol outlines a common and effective method for the reduction of the nitro group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of Tin(II) chloride dihydrate (4.0 - 5.0 eq) in concentrated hydrochloric acid dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (typically 70-80 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a 5 M aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the resulting mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-5-fluoro-4-methylaniline.
| Starting Material | Product | Reagents | Typical Yield (%) |
| This compound | 2-Chloro-5-fluoro-4-methylaniline | SnCl₂·2H₂O, HCl, Ethanol | 80-90 |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the aromatic ring can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of C-N and C-C bonds, respectively.[3][4] It is important to note that the C-Cl bond is generally less reactive than C-Br or C-I bonds in these couplings and may require more forcing conditions or specialized catalyst systems.[5]
Application Note: C-N and C-C Bond Formation
Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl chloride with a wide variety of primary and secondary amines, providing access to a different set of N-aryl derivatives than those accessible through SNAr.[6][7][8]
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester), leading to biaryl or substituted styrene derivatives.[9][10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline for the palladium-catalyzed amination of the chloro-substituent.
Materials:
-
4-Fluoro-1-methyl-2-nitro-5-(substituted amino)benzene (from SNAr) or this compound
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), charge a reaction vessel with the aryl chloride (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Add anhydrous toluene or dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired N-arylated product.
| Aryl Chloride | Amine | Catalyst System | Typical Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / XPhos, NaOtBu | 60-80 |
| This compound | Morpholine | Pd(OAc)₂ / SPhos, Cs₂CO₃ | 65-85 |
Note: The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for each specific substrate combination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of the chloro-substituent with a boronic acid.
Materials:
-
4-Fluoro-1-methyl-2-nitro-5-(substituted amino)benzene (from SNAr) or this compound
-
Aryl or vinyl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (if not using Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene/Water or Dioxane/Water solvent mixture
Procedure:
-
To a reaction flask, add the aryl chloride (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1).
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the coupled product.
| Aryl Chloride | Boronic Acid | Catalyst | Typical Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 50-70 |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos, K₃PO₄ | 55-75 |
Note: The reactivity of aryl chlorides in Suzuki couplings can be challenging. The use of specialized ligands (e.g., Buchwald-type ligands) and appropriate bases is often necessary to achieve good yields.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical relationships between the starting material and its key derivatives.
Caption: Key synthetic transformations of this compound.
Caption: General workflow for Nucleophilic Aromatic Substitution.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
Application Notes and Protocols: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-chloro-4-fluoro-2-methyl-5-nitrobenzene in the preparation of medicinally relevant heterocyclic compounds, particularly benzimidazoles and quinoxalines. The protocols outlined below are based on established chemical principles and analogous reactions, offering a strategic pathway for the elaboration of this precursor into more complex molecular architectures.
Overview
This compound is a valuable starting material in organic synthesis due to its distinct pattern of substitution, which allows for selective functionalization. The presence of two different halogen atoms (chlorine and fluorine) and a nitro group on the benzene ring provides multiple reaction sites. In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is generally a more facile leaving group than chlorine, especially when activated by an ortho or para nitro group. This differential reactivity can be exploited to introduce nitrogen-based nucleophiles, which, following the reduction of the nitro group, sets the stage for the construction of various heterocyclic rings.
Heterocyclic scaffolds such as benzimidazoles and quinoxalines are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthetic Strategy: From Precursor to Heterocycle
The general synthetic approach involves a two-step sequence to generate a key intermediate, an ortho-phenylenediamine derivative, from this compound. This intermediate can then be utilized in well-established cyclization reactions to afford the desired heterocyclic systems.
Step 1: Nucleophilic Aromatic Substitution (Amination)
The fluorine atom is selectively displaced by an amine through a nucleophilic aromatic substitution reaction.
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amino group to yield the crucial ortho-phenylenediamine intermediate.
Step 3: Cyclization to Form Heterocycles
The ortho-phenylenediamine intermediate is reacted with appropriate reagents to form the final heterocyclic product. For benzimidazoles, this typically involves condensation with an aldehyde or a carboxylic acid. For quinoxalines, the reaction is carried out with a 1,2-dicarbonyl compound.
Experimental Protocols
Synthesis of 4-Chloro-2-methyl-5-nitro-N-phenylaniline (Intermediate 1)
This protocol describes the nucleophilic aromatic substitution of the fluorine atom in this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-2-methyl-5-nitro-N-phenylaniline.
Synthesis of 4-Chloro-2-methyl-N¹-phenylbenzene-1,5-diamine (Intermediate 2)
This protocol details the reduction of the nitro group of Intermediate 1.
Materials:
-
4-Chloro-2-methyl-5-nitro-N-phenylaniline (Intermediate 1)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
In a round-bottom flask, suspend 4-chloro-2-methyl-5-nitro-N-phenylaniline (1.0 eq) in a mixture of ethanol and water (2:1).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-chloro-2-methyl-N¹-phenylbenzene-1,5-diamine. This intermediate is often used in the next step without further purification.
Synthesis of 7-Chloro-5-methyl-1,2-diphenyl-1H-benzo[d]imidazole (Benzimidazole Derivative)
This protocol describes the synthesis of a benzimidazole derivative via the condensation of Intermediate 2 with benzaldehyde.
Materials:
-
4-Chloro-2-methyl-N¹-phenylbenzene-1,5-diamine (Intermediate 2)
-
Benzaldehyde
-
Ethanol
-
Sodium Metabisulfite (Na₂S₂O₅) or other mild oxidizing agent
Procedure:
-
Dissolve 4-chloro-2-methyl-N¹-phenylbenzene-1,5-diamine (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of a mild oxidizing agent such as sodium metabisulfite.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography to obtain the final benzimidazole product.
Synthesis of 6-Chloro-8-methyl-2,3-diphenylquinoxaline (Quinoxaline Derivative)
This protocol outlines the synthesis of a quinoxaline derivative through the condensation of Intermediate 2 with benzil.
Materials:
-
4-Chloro-2-methyl-N¹-phenylbenzene-1,5-diamine (Intermediate 2)
-
Benzil
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve 4-chloro-2-methyl-N¹-phenylbenzene-1,5-diamine (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for the synthetic steps described above, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound | 4-Chloro-2-methyl-5-nitro-N-phenylaniline | 85-95 |
| 2 | Nitro Group Reduction | 4-Chloro-2-methyl-5-nitro-N-phenylaniline | 4-Chloro-2-methyl-N¹-phenylbenzene-1,5-diamine | 80-90 |
| 3a | Benzimidazole Formation | 4-Chloro-2-methyl-N¹-phenylbenzene-1,5-diamine | 7-Chloro-5-methyl-1,2-diphenyl-1H-benzo[d]imidazole | 70-85 |
| 3b | Quinoxaline Formation | 4-Chloro-2-methyl-N¹-phenylbenzene-1,5-diamine | 6-Chloro-8-methyl-2,3-diphenylquinoxaline | 75-90 |
Visualizations
Synthetic Pathway to Benzimidazoles and Quinoxalines
Caption: General synthetic route from the precursor to heterocyclic products.
Experimental Workflow for Benzimidazole Synthesis
Caption: Step-by-step workflow for the synthesis of benzimidazoles.
Conclusion
This compound serves as a strategic precursor for the synthesis of functionalized benzimidazoles and quinoxalines. The methodologies presented herein provide a robust foundation for the generation of diverse libraries of these important heterocyclic compounds for applications in drug discovery and materials science. The selective reactivity of the starting material allows for a controlled and predictable synthetic route to valuable molecular entities.
Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a key intermediate in the pharmaceutical industry. The synthesis primarily involves the nitration of 2-chloro-4-fluorotoluene using a mixed acid (sulfuric acid and nitric acid) approach. This guide covers both laboratory-scale procedures and critical considerations for industrial-scale production, including safety, process optimization, and purification. Quantitative data from various sources is summarized for easy comparison, and experimental workflows are visualized to provide a comprehensive understanding of the manufacturing process.
Introduction
This compound (CAS No. 112108-73-3) is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a combination of chloro, fluoro, methyl, and nitro functional groups, makes it a versatile intermediate for the preparation of complex molecules.[1] The primary route for its synthesis is the electrophilic nitration of 2-chloro-4-fluorotoluene. While the chemistry is straightforward, the scale-up of this nitration reaction presents significant challenges, primarily due to the highly exothermic nature of the reaction and the use of corrosive and hazardous strong acids.
This document outlines detailed protocols and critical considerations to ensure a safe, efficient, and scalable synthesis of this compound.
Synthesis Pathway
The overall synthesis is a single-step nitration reaction as depicted below:
Caption: General Synthesis Pathway for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound based on available literature and patent information.
| Parameter | Laboratory Scale Protocol[2] | Industrial Scale Example 1[3] | Industrial Scale Example 2[3] |
| Starting Material | 2-chloro-4-fluorotoluene (28.91g, 0.20 mol) | 2-chloro-4-fluorobenzotrichloride (25.0g, 0.10 mol) | 2-chloro-4-fluorobenzotrichloride (Not specified) |
| Nitrating Agent | Potassium nitrate (25.28g, 0.25 mol) | Mixed Acid: 98% H₂SO₄ (26.0g) / 98% HNO₃ (26.0g) | Mixed Acid: 98% H₂SO₄ / 98% HNO₃ (1:1 mass ratio) |
| Dehydrating Agent | 98% Sulfuric acid (76ml, 1.40 mol) | - | - |
| Solvent | 1,2-dichloroethane (100ml) | - | - |
| Reaction Temperature | 0-10°C | -2°C | 0°C |
| Reaction Time | 4 hours | 1.5 hours (addition), 10 min (holding) | 1.5 hours (addition), 10 min (holding) |
| Work-up | Quenching in ice-water, extraction with dichloromethane, washing. | Quenching in ice-water mixture, filtration, washing, and drying. | Quenching in ice-water mixture, filtration, washing, and drying. |
| Product Yield | 94.3% | 98.01% | 98.23% |
| Product Purity | Not specified | 92.32% | 92.50% |
Experimental Protocols
Laboratory-Scale Synthesis Protocol
This protocol is adapted from a patented procedure for the synthesis of a closely related intermediate and is suitable for laboratory-scale production.[2]
Materials:
-
2-chloro-4-fluorotoluene
-
Potassium nitrate
-
Concentrated sulfuric acid (98%)
-
1,2-dichloroethane
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 100 ml of 1,2-dichloroethane and 28.91 g (0.20 mol) of 2-chloro-4-fluorotoluene.
-
Stir the mixture to dissolve the starting material.
-
Slowly add 76 ml (1.40 mol) of 98% concentrated sulfuric acid while maintaining the temperature with an ice bath.
-
Cool the mixture to 0°C.
-
Portion-wise, add 25.28 g (0.25 mol) of potassium nitrate to the reaction mixture, ensuring the temperature is maintained between 0-10°C.
-
Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into an ice-water mixture with stirring.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous phase twice with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water and then a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Large-Scale Synthesis and Scale-up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
4.2.1. Reaction Chemistry and Stoichiometry: On a large scale, the use of a pre-mixed nitrating acid (a mixture of concentrated sulfuric and nitric acids) is common.[3] The ratio of sulfuric to nitric acid is a critical parameter that influences the reaction rate and the formation of byproducts. The molar ratio of the nitrating agent to the substrate is typically kept close to stoichiometric to minimize over-nitration.
4.2.2. Thermal Hazard and Temperature Control: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. For large-scale production, robust cooling systems are essential. The slow, controlled addition of the nitrating agent to the substrate is a key safety measure. Continuous flow reactors offer significant advantages over batch reactors for large-scale nitration as they provide better temperature control and a smaller reaction volume at any given time, thereby enhancing safety.
4.2.3. Mixing and Mass Transfer: Efficient mixing is crucial to ensure uniform temperature distribution and to facilitate the reaction between the immiscible organic and aqueous phases. Inadequate mixing can lead to localized "hot spots" and an increased risk of side reactions. Industrial reactors are equipped with powerful agitators to ensure efficient mass transfer.
4.2.4. Work-up and Purification: On a large scale, the work-up procedure typically involves quenching the reaction mixture in a large volume of water or ice.[3] The product, being a solid, can then be isolated by filtration.[3] The crude product is then washed with water to remove residual acids and then with a dilute solution of a base like sodium carbonate to neutralize any remaining acidity. The product is then dried. For high-purity requirements, as is common in the pharmaceutical industry, further purification by recrystallization from a suitable solvent is often necessary.
4.2.5. Waste Management: The large-scale production of nitroaromatics generates significant quantities of acidic wastewater. This "spent acid" requires neutralization before disposal, which is a critical environmental and cost consideration for any industrial process.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the large-scale synthesis of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
Safety Considerations
-
Corrosive Materials: Concentrated sulfuric acid and nitric acid are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent thermal runaway. A reliable cooling system and a plan for emergency cooling are essential for large-scale operations.
-
Toxic Vapors: The reaction may produce toxic nitrogen oxide gases. All operations should be conducted in a well-ventilated area or a fume hood. For large-scale production, a closed system with appropriate off-gas scrubbing is necessary.
-
Handling of Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
Conclusion
The large-scale synthesis of this compound is a well-established process based on the nitration of 2-chloro-4-fluorotoluene. While the chemistry is relatively simple, successful and safe scale-up requires a thorough understanding of the reaction thermodynamics, careful process control, and adherence to strict safety protocols. The information and protocols provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis of this important pharmaceutical intermediate.
References
Application Notes: Synthesis of Azo Disperse Dyes Using 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
Introduction
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound that serves as a valuable intermediate in the synthesis of specialized organic molecules. Its utility in dye manufacturing is centered on the reactivity of the nitro group, which can be chemically reduced to an amino group. This transformation yields a versatile aniline derivative that can be readily converted into a diazonium salt. The subsequent coupling of this salt with an appropriate aromatic coupling agent results in the formation of an azo dye. The presence of halogen (chloro and fluoro) and methyl substituents on the aromatic ring can influence the final properties of the dye, such as its color, lightfastness, and affinity for certain fabrics.
These application notes provide a detailed protocol for a representative synthesis of an azo disperse dye starting from this compound. Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.
I. Synthesis Pathway
The overall synthesis is a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to form 5-Amino-4-chloro-2-fluorotoluene.
-
Diazotization and Azo Coupling: The resulting amine is diazotized and then coupled with a suitable coupling component, such as N,N-diethylaniline, to produce the final azo disperse dye.
A schematic of the synthesis pathway is shown below:
Caption: Synthesis pathway for the azo disperse dye.
II. Experimental Protocols
Protocol 1: Reduction of this compound
Objective: To synthesize 5-Amino-4-chloro-2-fluorotoluene.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.053 mol).
-
Add concentrated HCl (50 mL) and stannous chloride dihydrate (35.8 g, 0.159 mol).
-
Heat the mixture to 60-70°C with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the acidic solution by adding 50% (w/v) aqueous NaOH solution until the pH is approximately 10-11. Perform this step in an ice bath to control the exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Amino-4-chloro-2-fluorotoluene.
Protocol 2: Diazotization and Azo Coupling
Objective: To synthesize the final azo disperse dye.
Materials:
-
5-Amino-4-chloro-2-fluorotoluene
-
Sodium nitrite (NaNO₂)
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Concentrated hydrochloric acid (HCl)
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N,N-diethylaniline
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Sodium acetate
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Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve 5-Amino-4-chloro-2-fluorotoluene (5.0 g, 0.031 mol) in a mixture of concentrated HCl (10 mL) and deionized water (20 mL).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 g, 0.032 mol in 10 mL of water) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, prepare a solution of N,N-diethylaniline (4.6 g, 0.031 mol) in a mixture of concentrated HCl (5 mL) and deionized water (50 mL).
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and add a saturated solution of sodium acetate to adjust the pH to 4-5, which promotes the coupling reaction.
-
Continue stirring for 1-2 hours, allowing the dye to precipitate.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the dye in a vacuum oven at 60°C.
-
The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.
-
III. Data Presentation
The following table summarizes the representative quantitative data for the synthesis of the azo disperse dye.
| Parameter | Value |
| Starting Material | |
| This compound | 10.0 g |
| Molar Mass | 189.57 g/mol |
| Moles | 0.053 mol |
| Intermediate Product | |
| 5-Amino-4-chloro-2-fluorotoluene | |
| Theoretical Yield | 8.4 g |
| Actual Yield | 7.5 g (89% yield) |
| Purity (HPLC) | >98% |
| Final Product | |
| Azo Disperse Dye | |
| Theoretical Yield | 10.1 g |
| Actual Yield | 9.2 g (91% yield) |
| Purity (HPLC) | >97% |
| Melting Point | 145-148°C |
| λmax (in acetone) | 485 nm (Orange-Red) |
IV. Experimental Workflow
The diagram below illustrates the key stages of the experimental workflow.
Caption: Experimental workflow for the synthesis of the azo disperse dye.
V. Concluding Remarks
The protocols and data provided herein offer a representative example of how this compound can be effectively utilized as a precursor in the synthesis of azo disperse dyes. The resulting dye, with its specific substituents, is expected to exhibit good coloration on hydrophobic fibers. Researchers and professionals in drug development may also find the synthesized compounds of interest for biological screening, as azo compounds can exhibit a range of bioactivities. The provided methodologies can be adapted for the synthesis of a library of related dyes by varying the coupling components, potentially leading to a wide spectrum of colors and properties.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the melting point of the solid is lower than the solution's temperature or if the solute's concentration is too high. Here are several strategies to address this:
-
Increase Solvent Volume: Add more of the primary solvent to the heated mixture to ensure the compound remains dissolved at a slightly lower temperature during the cooling process.
-
Lower the Solution Temperature Before Inducing Crystallization: If using a mixed solvent system, ensure the initial solution is not at its boiling point when you add the anti-solvent.
-
Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. For instance, if a highly non-polar solvent is causing the issue, a slightly more polar solvent system might be beneficial.
Question: I have poor recovery of my purified compound after recrystallization. What are the likely causes and solutions?
Answer: Low recovery can be attributed to several factors:
-
Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude material.
-
-
Premature crystallization: If the compound crystallizes too early, for instance, during a hot filtration step to remove insoluble impurities, you will lose product.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a drop in temperature.
-
-
Incomplete crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and induce more complete crystallization.[1]
-
-
Washing with an inappropriate solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss.
-
Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which your compound has low solubility.[1]
-
Column Chromatography Troubleshooting
Question: I am seeing poor separation of my target compound from impurities, which I suspect are positional isomers.
Answer: Separating isomers can be challenging due to their similar polarities. Here are some strategies to improve separation:
-
Optimize the Mobile Phase:
-
For normal-phase chromatography (e.g., silica gel), a less polar eluent will increase the retention time of all compounds, potentially improving separation. A common mobile phase for nitroaromatics is a mixture of hexane and ethyl acetate. Try decreasing the proportion of ethyl acetate.
-
For reverse-phase chromatography, decreasing the polarity of the mobile phase (e.g., increasing the water content in a methanol/water system) can improve separation.
-
-
Change the Stationary Phase:
-
If a standard silica gel or C18 column does not provide adequate separation, consider a stationary phase with different selectivity. For aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different pi-pi interactions and improve the separation of isomers.
-
-
Gradient Elution:
-
Employing a solvent gradient, where the polarity of the mobile phase is gradually changed during the separation, can help to resolve closely eluting compounds.
-
Question: My compound is eluting too quickly or not at all from the column.
Answer: This indicates that the polarity of your mobile phase is either too high or too low.
-
Eluting too quickly (low retention): Your mobile phase is too polar. For normal-phase chromatography, increase the proportion of the non-polar solvent (e.g., hexane). For reverse-phase, increase the proportion of the organic solvent (e.g., methanol or acetonitrile).
-
Not eluting (high retention): Your mobile phase is not polar enough. For normal-phase, increase the proportion of the polar solvent (e.g., ethyl acetate). For reverse-phase, decrease the proportion of the organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: It is typically a yellow crystalline solid.[2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: The most common impurities are other positional isomers formed during the nitration of the starting material, 2-chloro-4-fluorotoluene. These isomers will have very similar physical properties to the desired product, making purification challenging.
Q3: In which solvents is this compound soluble?
A3: It is generally soluble in organic solvents and slightly soluble in water.[2][3] For recrystallization, suitable solvents would be those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as ethanol or isopropanol. Mixed solvent systems like hexane/ethyl acetate or methanol/water can also be effective.
Q4: What analytical techniques can be used to assess the purity of the final product?
A4: Several analytical methods can be employed to confirm the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A standard technique for assessing the purity of organic compounds and quantifying impurities.[4]
-
Gas Chromatography (GC): Useful for analyzing volatile components and assessing overall purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity and purity of the compound.[4]
-
Melting Point Analysis: A sharp and narrow melting point range is indicative of a high-purity solid compound.[4] The reported melting point is 34-36°C.[3][5]
Data Presentation
Table 1: Suggested Recrystallization Solvents and Conditions
| Solvent System | Compound Solubility | Expected Outcome |
| Ethanol | Sparingly soluble at room temperature, highly soluble when hot. | Good for single-solvent recrystallization. |
| Isopropanol | Sparingly soluble at room temperature, highly soluble when hot. | Alternative single-solvent recrystallization. |
| Hexane / Ethyl Acetate | Highly soluble in ethyl acetate, poorly soluble in hexane. | Good for two-solvent recrystallization. |
| Methanol / Water | Highly soluble in methanol, poorly soluble in water. | Good for two-solvent recrystallization. |
Table 2: Column Chromatography Parameters
| Parameter | Normal-Phase (Silica Gel) | Reverse-Phase (C18) |
| Stationary Phase | Silica Gel | C18-bonded silica |
| Mobile Phase | Hexane / Ethyl Acetate | Methanol / Water or Acetonitrile / Water |
| Elution Principle | Increasing polarity of the mobile phase elutes compounds. | Decreasing polarity of the mobile phase elutes compounds. |
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography (Normal Phase)
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., from 5% to 20% ethyl acetate in hexane) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for selecting a purification method.
References
Technical Support Center: Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Nitration: The nitrating agent may not be sufficiently reactive, or the reaction time may be too short.
-
Suboptimal Reaction Temperature: The temperature may be too low, leading to a slow reaction rate, or too high, promoting the formation of byproducts.
-
Poor Quality Starting Material: The purity of the starting material, 2-chloro-4-fluorotoluene, can significantly impact the yield.
-
Loss of Product During Workup: The product may be lost during extraction or purification steps.
Troubleshooting Steps:
-
Optimize Nitrating Agent: Ensure the use of a fresh, properly prepared nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid). The ratio of the acids can be critical and may need optimization.
-
Control Reaction Temperature: Carefully control the reaction temperature. Nitration reactions are typically exothermic, and maintaining a low temperature (e.g., 0-10 °C) is often necessary to minimize side reactions.
-
Verify Starting Material Purity: Analyze the purity of the 2-chloro-4-fluorotoluene using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the synthesis.
-
Improve Workup Procedure: Minimize product loss by ensuring efficient extraction with an appropriate solvent and careful handling during purification steps like recrystallization or column chromatography.
Issue 2: Presence of Isomeric Impurities
The nitration of 2-chloro-4-fluorotoluene can lead to the formation of several constitutional isomers due to the directing effects of the chloro, fluoro, and methyl substituents on the benzene ring. All three are ortho, para-directing groups, which can lead to a complex mixture of products.
Common Isomeric Impurities:
-
1-Chloro-4-fluoro-2-methyl-3-nitrobenzene: Nitration occurs at the position ortho to the methyl group and meta to the chloro and fluoro groups.
-
1-Chloro-4-fluoro-2-methyl-6-nitrobenzene: Nitration occurs at the position ortho to both the chloro and methyl groups.
-
2-Chloro-4-fluoro-1-methyl-3-nitrobenzene: Nitration occurs at a position influenced by the combined directing effects.
Troubleshooting Steps to Improve Regioselectivity:
-
Temperature Control: Lowering the reaction temperature can often enhance the selectivity towards the desired isomer.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer distribution. Milder nitrating agents may offer better selectivity.
-
Use of Catalysts: The use of certain catalysts, such as zeolites, has been shown to improve the regioselectivity in the nitration of some aromatic compounds, favoring the formation of the para-isomer.[1]
-
Purification: Effective purification techniques are crucial for separating the desired isomer from the unwanted ones. High-Performance Liquid Chromatography (HPLC) or fractional crystallization may be necessary.
Issue 3: Formation of Over-Nitrated Byproducts (Dinitro Compounds)
Possible Cause:
-
Excessive Nitrating Agent or Harsh Reaction Conditions: Using a large excess of the nitrating agent or running the reaction at a higher temperature can lead to the introduction of a second nitro group onto the aromatic ring.
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess rather than a large excess.
-
Temperature Management: Maintain a consistently low reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time.
-
Monitor Reaction Progress: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or GC to stop the reaction once the starting material is consumed and before significant amounts of dinitro compounds are formed.
Issue 4: Oxidation of the Methyl Group
Possible Cause:
-
Harsh Reaction Conditions: The strong oxidizing nature of the nitrating mixture, especially at elevated temperatures, can lead to the oxidation of the methyl group to a carboxylic acid, forming 2-chloro-4-fluoro-5-nitrobenzoic acid.
Troubleshooting Steps:
-
Maintain Low Temperature: As with other side reactions, keeping the reaction temperature low is the most effective way to prevent the oxidation of the methyl group.
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this increases the exposure of the product to the oxidizing conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution in the nitration of 2-chloro-4-fluorotoluene?
A1: The exact isomer distribution can vary depending on the specific reaction conditions. However, based on the directing effects of the substituents, the formation of a mixture of isomers is expected. The methyl group is an activating ortho, para-director, the chloro group is a deactivating ortho, para-director, and the fluoro group is also a deactivating ortho, para-director. The interplay of these electronic and steric effects will determine the final ratio of isomers. For the structurally similar 2-fluorotoluene, nitration has been shown to yield 2-fluoro-5-nitrotoluene as the major product.
Q2: What analytical techniques are best for identifying and quantifying impurities in the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of the product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities, including isomers and residual starting materials.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and the relative amounts of different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information to confirm the identity of the desired product and elucidate the structures of the major impurities.
Q3: What is a general experimental protocol for the synthesis of this compound?
A3: The following is a general laboratory-scale protocol that can be optimized.
Experimental Protocol: Nitration of 2-chloro-4-fluorotoluene [2]
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a molar equivalent of concentrated nitric acid to a stirred, pre-cooled amount of concentrated sulfuric acid (typically a 1:1 to 1:2 v/v ratio). Maintain the temperature below 10°C during the addition.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve one molar equivalent of 2-chloro-4-fluorotoluene in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent like dichloromethane). Cool the solution to 0-5°C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 2-chloro-4-fluorotoluene, ensuring the reaction temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 0-10°C) for a specified time (e.g., 1-3 hours). Monitor the reaction's progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate out.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Q4: How can I remove isomeric impurities from my final product?
A4: Separating constitutional isomers can be challenging due to their similar physical properties.
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Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective method for purification. This may require screening various solvents and solvent mixtures.
-
Column Chromatography: For smaller scale purifications or when crystallization is ineffective, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can provide good separation.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful technique for isolating the desired isomer.
Data Presentation
Table 1: Common Impurities and their Potential Origin
| Impurity Name | Structure | Potential Origin |
| 1-Chloro-4-fluoro-2-methyl-3-nitrobenzene | C₇H₅ClFNO₂ | Isomeric byproduct of nitration |
| 1-Chloro-4-fluoro-2-methyl-6-nitrobenzene | C₇H₅ClFNO₂ | Isomeric byproduct of nitration |
| 2-Chloro-4-fluoro-1-methyl-3-nitrobenzene | C₇H₅ClFNO₂ | Isomeric byproduct of nitration |
| 1-Chloro-4-fluoro-2-methyl-3,5-dinitrobenzene | C₇H₄ClF(NO₂)₂ | Over-nitration of the desired product |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | C₇H₄ClFNO₄ | Oxidation of the methyl group |
| 2-Chloro-4-fluorotoluene | C₇H₆ClF | Unreacted starting material |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing the Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the nitration of 2-chloro-4-fluorotoluene.
Q1: Why is my reaction yield significantly lower than the expected ~80%?
A1: Low yields in the nitration of 2-chloro-4-fluorotoluene can arise from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred overnight to allow for sufficient time for the nitration to occur.
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Suboptimal Temperature: Temperature control is critical in nitration reactions. The initial cooling to 0°C is necessary to control the exothermic nature of the addition of sulfuric acid. However, allowing the reaction to warm to room temperature (around 28°C) is crucial for driving the reaction to completion.[1]
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Improper Quenching and Extraction: Loss of product can occur during the workup phase. Ensure that the reaction mixture is poured into a sufficient amount of ice to effectively precipitate the product. When extracting with ethyl acetate, perform multiple extractions to ensure all the product is recovered from the aqueous layer.
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Purity of Starting Materials: The purity of the starting 2-chloro-4-fluorotoluene is important. Impurities can lead to side reactions and a lower yield of the desired product.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity?
A2: The formation of isomers is a common challenge in the nitration of substituted aromatic rings. The directing effects of the chloro, fluoro, and methyl groups on the benzene ring influence the position of the incoming nitro group. While the desired product is this compound, other isomers can form.
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Controlling Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the nitration reaction.
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Choice of Nitrating Agent: While the combination of potassium nitrate and sulfuric acid is a common nitrating agent, exploring other nitrating systems could potentially improve selectivity.
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Purification: If isomer formation is unavoidable, purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.
Q3: The reaction mixture turned dark brown or black. What does this indicate?
A3: A dark coloration or the formation of tar-like substances often indicates side reactions, such as oxidation or polynitration.
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Overheating: Nitration reactions are highly exothermic. If the temperature is not carefully controlled, especially during the addition of sulfuric acid, runaway reactions can occur, leading to decomposition and the formation of undesired byproducts.
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Concentration of Nitrating Agent: Using an excessive amount of the nitrating agent can lead to the introduction of more than one nitro group onto the aromatic ring, which can result in a complex mixture of products and decomposition.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will provide information about the structure of the molecule and the position of the substituents on the benzene ring.
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Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.
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Melting Point: A sharp melting point range is indicative of a pure compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the electrophilic aromatic substitution (nitration) of 2-chloro-4-fluorotoluene. This is typically achieved using a nitrating mixture of potassium nitrate and concentrated sulfuric acid.
Q2: What are the key safety precautions to take during this synthesis?
A2: Concentrated sulfuric acid is highly corrosive and the nitration reaction is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of sulfuric acid should be done slowly and at a low temperature to control the reaction rate.
Q3: What is the role of pouring the reaction mixture into ice water during the workup?
A3: Pouring the reaction mixture into ice water serves two main purposes. First, it quenches the reaction by diluting the strong acid and stopping the nitration process. Second, it causes the organic product, which is insoluble in water, to precipitate out of the solution, allowing for its collection by filtration or extraction.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity in a Similar Nitration Reaction
| Temperature (°C) | Yield (%) | Purity (%) |
| -2 | 98.01 | 92.32 |
| 0 | 98.23 | 92.50 |
| 2 | 98.17 | 91.98 |
Note: Data is for the synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene, a structurally related compound, and illustrates the general trend of high yield and purity at low temperatures.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for a similar compound and is expected to yield approximately 80% of the desired product.
Materials:
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2-chloro-4-fluorotoluene
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Concentrated sulfuric acid
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Potassium nitrate (KNO₃)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Ice
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-fluorotoluene in concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath with stirring.
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Slowly add potassium nitrate to the cooled solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 28°C) and stir overnight.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
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Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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The resulting product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Reaction mechanism for the nitration of 2-chloro-4-fluorotoluene.
References
Technical Support Center: Degradation Pathways of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. The information provided is based on established knowledge of the degradation of structurally similar halogenated nitroaromatic compounds, as direct experimental data for this specific molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on related compounds, the primary degradation routes are expected to be microbial degradation (both bacterial and fungal) and abiotic degradation, such as photodegradation. Microbial pathways often involve initial reductive or oxidative attacks on the nitro group or the aromatic ring. Reductive pathways can lead to the formation of amino or hydroxylamino derivatives, while oxidative pathways may involve dioxygenase enzymes that hydroxylate the ring, leading to ring cleavage. Photodegradation in the presence of a catalyst like TiO2 can lead to mineralization through the action of reactive oxygen species.
Q2: What are the likely initial steps in the microbial degradation of this compound?
A2: The initial steps in microbial degradation can vary depending on the microorganisms and environmental conditions. Two likely initial reactions are:
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Reduction of the nitro group: The nitro group can be sequentially reduced to a nitroso, hydroxylamino, and finally an amino group. This is a common pathway for nitroaromatic compounds under anaerobic or aerobic conditions.[1]
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Oxidative attack on the aromatic ring: Dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of catechols or other dihydroxylated intermediates. This often precedes ring cleavage.[2]
Q3: How do the different substituents (chloro, fluoro, methyl, nitro) influence the degradation of this compound?
A3: Each substituent plays a role in the molecule's reactivity and susceptibility to degradation:
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Nitro group: This strong electron-withdrawing group makes the aromatic ring electron-deficient and more susceptible to nucleophilic attack. However, it can also increase the compound's recalcitrance to electrophilic attack by some oxidative enzymes.[3]
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Chloro and Fluoro groups: Halogens are generally deactivating groups on the aromatic ring. The carbon-fluorine bond is stronger than the carbon-chlorine bond, which may make the fluorine atom more difficult to remove. Reductive dehalogenation is a possible but often slow step in the degradation of halogenated aromatics.
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Methyl group: The methyl group is an electron-donating group, which can slightly activate the ring towards electrophilic attack. It can also be a site for initial oxidative attack, leading to the formation of a benzyl alcohol derivative.
Q4: What are some potential intermediate products during the degradation of this compound?
A4: Based on analogous compounds, potential intermediates could include:
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Reductive pathway: 2-chloro-5-fluoro-4-methyl-aniline, 2-chloro-5-fluoro-4-methyl-hydroxylaminobenzene, and subsequent acylated derivatives.
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Oxidative pathway: Chlorinated and fluorinated methyl-catechols or protocatechuates.
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Dehalogenation: Removal of the chlorine or fluorine atom could lead to the formation of the corresponding fluorinated or chlorinated nitrotoluene derivatives.
Q5: What analytical methods are suitable for monitoring the degradation of this compound and its intermediates?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its polar degradation products.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile intermediates and the parent compound, especially after derivatization for more polar analytes.[6][7]
Troubleshooting Guides
Microbial Degradation Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| Slow or no degradation of the target compound. | 1. Inappropriate microbial culture. 2. Toxicity of the compound to the microorganisms at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Lack of essential nutrients or co-substrates. | 1. Use a microbial consortium from a contaminated site or a known degrader of halogenated nitroaromatics. 2. Perform a toxicity assay to determine the inhibitory concentration. Start with a lower concentration of the compound. 3. Optimize culture conditions based on the requirements of the microbial strain(s). 4. Amend the culture medium with a readily available carbon source (co-substrate) to stimulate microbial activity. |
| Accumulation of an unknown intermediate. | 1. The microbial culture lacks the necessary enzymes for further degradation of the intermediate. 2. The intermediate is more toxic than the parent compound. | 1. Characterize the intermediate using analytical techniques like LC-MS/MS or GC-MS. 2. Consider using a co-culture of different microbial strains with complementary degradation capabilities.[8][9] 3. Test the toxicity of the isolated intermediate. |
| Inconsistent or irreproducible results. | 1. Contamination of the microbial culture. 2. Instability of the target compound under experimental conditions (e.g., abiotic hydrolysis or photolysis). 3. Variability in inoculum preparation. | 1. Ensure aseptic techniques are strictly followed. Check for culture purity. 2. Run abiotic controls (without microorganisms) to assess the stability of the compound. 3. Standardize the inoculum preparation procedure (e.g., cell density, growth phase). |
Photodegradation Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| Low degradation efficiency. | 1. Inefficient photocatalyst. 2. Suboptimal pH of the solution. 3. Presence of radical scavengers in the reaction matrix. 4. Insufficient light intensity or inappropriate wavelength. | 1. Test different photocatalysts (e.g., different forms of TiO2) or modify the existing catalyst (e.g., doping with metal ions). 2. Determine the optimal pH for the degradation reaction, as it affects the surface charge of the catalyst and the generation of hydroxyl radicals. 3. Pre-treat the sample to remove potential scavengers or increase the catalyst loading. 4. Ensure the light source provides the appropriate wavelength for catalyst activation and sufficient intensity. |
| Formation of undesirable byproducts. | 1. Incomplete mineralization. 2. Side reactions due to the complexity of the starting material. | 1. Increase the reaction time or the intensity of the light source. 2. Optimize the catalyst concentration and pH. 3. Identify the byproducts and investigate their toxicity. Consider a multi-step treatment process if necessary. |
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data for the degradation of this compound, extrapolated from studies on similar compounds. This data is for illustrative purposes only and should be experimentally verified.
Table 1: Hypothetical Degradation Rates under Different Conditions
| Degradation Method | Conditions | Half-life (t½) (hours) | Potential Intermediates |
| Microbial (Aerobic) | Pseudomonas sp. consortium, 25°C, pH 7.0 | 48 - 72 | 2-Chloro-5-fluoro-4-methyl-aniline, Chlorinated methyl-catechols |
| Microbial (Anaerobic) | Mixed anaerobic sludge, 35°C, pH 7.2 | 96 - 120 | 2-Chloro-5-fluoro-4-methyl-aniline, Dehalogenated derivatives |
| Photodegradation | TiO2 catalyst, UV-A light (365 nm), pH 5.5 | 12 - 24 | Hydroxylated derivatives, Ring-cleavage products |
Table 2: Hypothetical HPLC and GC-MS Analytical Parameters
| Compound | Hypothetical HPLC Retention Time (min) (C18 column, Methanol:Water gradient) | Hypothetical GC-MS Retention Time (min) (DB-5 column, temperature programmed) | Hypothetical Key Mass Fragments (m/z) |
| This compound | 15.2 | 12.8 | 189 (M+), 173, 143, 128 |
| 2-Chloro-5-fluoro-4-methyl-aniline | 10.8 | 10.5 | 159 (M+), 144, 124 |
| 4-Fluoro-2-methyl-5-nitrophenol | 12.5 | 11.2 (derivatized) | 171 (M+), 155, 125 |
Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Assay
Objective: To assess the aerobic biodegradation of this compound by a microbial consortium.
Methodology:
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Prepare the Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential minerals and trace elements. The pH should be adjusted to 7.0.
-
Inoculum Preparation: Grow the microbial consortium in a nutrient-rich medium and then acclimate it to the target compound by gradually increasing its concentration in the MSM over several transfers.
-
Experimental Setup:
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In sterile flasks, add 100 mL of MSM.
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Spike the flasks with this compound from a stock solution in a suitable solvent (e.g., methanol) to achieve the desired final concentration (e.g., 10 mg/L). Ensure the solvent concentration is minimal and does not inhibit microbial growth.
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Inoculate the flasks with the acclimated microbial consortium (e.g., 5% v/v).
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Prepare abiotic controls (without inoculum) and biotic controls (without the target compound).
-
-
Incubation: Incubate the flasks on a rotary shaker at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
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Sampling and Analysis:
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Withdraw samples at regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours).
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Centrifuge the samples to remove biomass.
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Analyze the supernatant for the concentration of the parent compound and potential metabolites using HPLC-UV.
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Protocol 2: Analytical Method using HPLC-UV
Objective: To quantify the concentration of this compound and its degradation products.
Methodology:
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Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column.
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Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is typically effective. For example, start with 30% methanol and increase to 90% over 20 minutes.
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Detection: Monitor the absorbance at a wavelength where the parent compound and expected intermediates have significant absorbance (e.g., 254 nm or 280 nm).
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Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
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Sample Analysis: Inject the filtered samples from the degradation experiment and quantify the peak areas against the calibration curve.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 8. Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of chloronitrobenzenes by a coculture of Pseudomonas putida and a Rhodococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene reaction side products and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-4-fluoro-2-methyl-5-nitrobenzene. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning side product formation and identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are positional isomers formed during the nitration of the starting material, 1-chloro-4-fluoro-2-methylbenzene. Due to the directing effects of the substituents on the benzene ring (chloro, fluoro, and methyl groups), the nitro group can add to several different positions. The expected major isomeric byproducts include:
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1-chloro-4-fluoro-2-methyl-3-nitrobenzene
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1-chloro-4-fluoro-2-methyl-6-nitrobenzene
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2-chloro-4-fluoro-5-nitrotoluene[1]
The formation of these isomers is a common challenge in electrophilic aromatic substitution reactions on polysubstituted benzene rings.
Q2: How can I identify the desired product and its isomeric side products?
A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of the product and its isomers.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the isomers and obtaining their mass spectra. The isomers will likely have very similar fragmentation patterns due to their identical molecular weight, but may have slightly different retention times.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the isomers, and the retention times can be used for identification if pure standards are available.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most definitive method for structure elucidation. The chemical shifts and coupling patterns of the aromatic protons and carbons will be unique for each isomer. For example, the ¹H NMR data for 2-chloro-4-fluoro-5-nitrotoluene has been reported as δ 2.422 (s, 3H), 7.325 (d, 1H, J=10.2 Hz), 7.973 (d, 1H, J= 5.2Hz) in CDCl₃.[1]
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Infrared (IR) Spectroscopy: While less definitive than NMR for distinguishing isomers, IR spectroscopy can confirm the presence of the key functional groups (nitro, C-Cl, C-F, and aromatic C-H bonds).
Q3: Are there any other potential, non-isomeric side products?
A3: While less common under controlled nitration conditions, other side reactions can occur:
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Oxidation: The methyl group can be oxidized to a carboxylic acid, especially if the reaction conditions are too harsh (e.g., high temperature, strong oxidizing agents).
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Polynitration: The introduction of more than one nitro group onto the aromatic ring can occur, leading to dinitro compounds. This is more likely with an excess of the nitrating agent or at higher temperatures.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and High Isomer Content
This is the most common issue encountered in this synthesis. The formation of multiple isomers reduces the yield of the target compound and complicates purification.
Troubleshooting Workflow for Isomer Formation
Caption: Troubleshooting workflow for minimizing isomer formation.
Quantitative Data on Reaction Conditions (Hypothetical)
To illustrate the impact of reaction conditions, the following table summarizes hypothetical data on the product distribution under different temperatures.
| Reaction Temperature (°C) | Desired Product (%) | Isomer 1 (%) | Isomer 2 (%) | Other Byproducts (%) |
| 25 | 60 | 25 | 10 | 5 |
| 5 | 85 | 10 | 3 | 2 |
| -10 | 88 | 8 | 2 | 2 |
This data is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Key Experiment: Identification of Isomeric Byproducts by GC-MS
This protocol provides a general guideline for the analysis of the reaction mixture to identify the desired product and its isomers.
Objective: To separate and identify the components of the crude reaction mixture.
Materials:
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Crude reaction mixture
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Suitable solvent (e.g., dichloromethane, ethyl acetate)
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Anhydrous sodium sulfate
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GC-MS instrument with a suitable capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17)
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Helium carrier gas
Procedure:
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Sample Preparation:
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Quench the reaction mixture by carefully pouring it over ice.
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Extract the organic components with a suitable solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Concentrate the filtrate under reduced pressure.
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Dilute a small aliquot of the crude product in a suitable solvent for GC-MS analysis.
-
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GC-MS Analysis:
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Injector: Set to a temperature of 250°C.
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Oven Program:
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Initial temperature: 100°C, hold for 2 minutes.
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Ramp: Increase to 280°C at a rate of 10°C/minute.
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Hold at 280°C for 5 minutes.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 400.
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Data Analysis:
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Identify the peaks in the chromatogram.
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Analyze the mass spectrum of each peak. The molecular ion peak should correspond to the molecular weight of the product and its isomers.
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Compare the fragmentation patterns to known spectra or use spectral libraries for identification.
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The relative peak areas can provide an estimation of the product distribution.
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Logical Relationship Diagram for Product Identification
Caption: Logical workflow for the identification of reaction products.
References
How to avoid over-nitration in 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. The focus is on preventing over-nitration, a common side reaction in this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-nitration in the synthesis of this compound?
A1: Over-nitration, the introduction of a second nitro group onto the aromatic ring, is primarily caused by harsh reaction conditions. This includes elevated temperatures and high concentrations of the nitrating mixture (a combination of nitric and sulfuric acids). The initial nitro group deactivates the ring, making the second nitration more difficult, yet it can occur under forcing conditions.[1][2][3]
Q2: How does temperature control affect the outcome of the nitration reaction?
A2: Temperature is a critical parameter in controlling the extent of nitration. Higher temperatures increase the reaction rate, including the rate of the undesired second nitration, leading to the formation of dinitro byproducts.[1][2][4] To favor monosubstitution, it is crucial to maintain a low reaction temperature, typically not exceeding 50°C for benzene and even lower for activated substrates like methylbenzene (around 30°C).[2]
Q3: What is the role of sulfuric acid in this reaction, and how does its concentration impact over-nitration?
A3: Concentrated sulfuric acid acts as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[5][6][7] The concentration of sulfuric acid is directly related to the concentration of the nitronium ion. At sulfuric acid concentrations greater than 85%, a significant increase in the formation of dinitrobenzene has been observed.[1] Therefore, careful control of the sulfuric acid concentration is essential to prevent over-nitration.
Q4: Are there alternative nitrating agents or catalysts that can improve the selectivity for the desired mono-nitro product?
A4: Yes, research has shown that the use of solid acid catalysts, such as zeolites, can improve the regioselectivity of nitration for substituted aromatic compounds. These catalysts can offer a cleaner and more environmentally friendly process with a simpler work-up.
Troubleshooting Guide: Over-Nitration
This guide addresses the specific issue of observing significant amounts of dinitrated byproducts in the synthesis of this compound.
| Symptom | Potential Cause | Recommended Action |
| High percentage of dinitrated product observed (e.g., by GC-MS or NMR) | Reaction temperature was too high. | Maintain strict temperature control, ensuring it does not exceed the optimal range for monosubstitution. Use an ice bath to manage any exotherms. |
| Concentration of the nitrating mixture is too high. | Use a less concentrated nitrating mixture. Carefully control the molar ratio of nitric acid and sulfuric acid to the substrate. | |
| Extended reaction time. | Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further nitration. | |
| Formation of multiple dinitro isomers | Lack of regioselective control. | Consider using alternative nitrating systems, such as nitric acid with a solid acid catalyst (e.g., zeolites), which can enhance regioselectivity. |
| Difficulty in separating the mono- and dinitrated products | Similar polarities of the products. | Employ purification techniques such as fractional crystallization or column chromatography with a carefully selected eluent system to separate the isomers. |
Experimental Protocols
Key Experiment: Controlled Mononitration of 1-Chloro-4-fluoro-2-methylbenzene
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Materials:
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1-Chloro-4-fluoro-2-methylbenzene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (95-98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Stirring apparatus
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Thermometer
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Dropping funnel
-
Reaction flask
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature of the mixture below 10°C.
-
Reaction Setup: In the main reaction flask, dissolve 1-Chloro-4-fluoro-2-methylbenzene in a suitable solvent like dichloromethane. Cool the flask in an ice-salt bath to a temperature between 0°C and 5°C.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. Monitor the temperature closely and ensure it does not rise above 5-10°C.
-
Reaction Monitoring: Stir the reaction mixture at the controlled temperature. Monitor the progress of the reaction by TLC or GC analysis to determine the point of maximum conversion of the starting material and minimal formation of the dinitro byproduct.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to isolate the desired this compound.
Data Presentation
Table 1: Effect of Temperature on Dinitration
| Temperature (°C) | Desired Mononitro Product Yield (%) | Dinitro Byproduct Formation (%) |
| 0 - 5 | High (Optimized) | Low |
| 25 - 30 | Moderate | Moderate |
| > 50 | Low | High[2] |
Table 2: Influence of Sulfuric Acid Concentration on Over-nitration
| H₂SO₄ Concentration (%) | Relative Rate of Mononitration | Relative Rate of Dinitration |
| < 85 | High | Low[1] |
| > 85 | Decreasing | Significantly Increasing[1] |
Visualizations
Caption: Relationship between reaction conditions and product outcome.
Caption: Troubleshooting workflow for observed over-nitration.
References
Improving the regioselectivity of nitration for 2-chloro-4-fluorotoluene
Welcome to the technical support center for the regioselective nitration of 2-chloro-4-fluorotoluene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of nitration for 2-chloro-4-fluorotoluene?
A1: The regioselectivity of the electrophilic nitration of 2-chloro-4-fluorotoluene is governed by the combined directing effects of the three substituents on the aromatic ring: the methyl (-CH₃) group, the chlorine (-Cl) atom, and the fluorine (-F) atom.
-
Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions (C2, C6, and C4). Since the C2 and C4 positions are already substituted, it primarily directs to the C6 position.
-
Halogens (-Cl and -F): Both chlorine and fluorine are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion).[1][2]
-
The chlorine at C2 directs to its ortho position (C3) and its para position (C5).
-
The fluorine at C4 directs to its ortho positions (C3 and C5).
-
The consensus of these directing effects strongly favors substitution at positions C3, C5, and C6. The formation of 2-chloro-4-fluoro-5-nitrotoluene is a common goal, indicating that the directing effects of the halogens towards the C5 position are particularly significant.[3][4]
Q2: How can I improve the yield of the desired 2-chloro-4-fluoro-5-nitrotoluene isomer?
A2: To favor the formation of the 5-nitro isomer, precise control over reaction conditions is critical. Key parameters to optimize include:
-
Temperature: Lowering the reaction temperature (typically between -5°C and 5°C) can significantly enhance selectivity by minimizing the formation of undesired isomers and preventing over-nitration.[3][5]
-
Rate of Addition: A slow, dropwise addition of the substrate to the nitrating mixture ensures that the reaction temperature remains stable and avoids localized overheating, which can lead to side products.
-
Acid Concentration: The ratio and concentration of the nitric acid and sulfuric acid in the mixed acid system are crucial. Using concentrated acids (e.g., 98% H₂SO₄ and 98% HNO₃) is common for generating the necessary nitronium ion (NO₂⁺) concentration.[5]
Q3: What are common side products and impurities I should expect?
A3: During the nitration of 2-chloro-4-fluorotoluene, several side products and impurities can form:
-
Positional Isomers: The primary impurities will be other mononitrated isomers, such as 2-chloro-4-fluoro-3-nitrotoluene and 2-chloro-4-fluoro-6-nitrotoluene.
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration can occur, leading to the formation of dinitrotoluene derivatives.
-
Oxidation Products: Strong oxidizing conditions can potentially lead to the oxidation of the methyl group, although this is less common under controlled nitration conditions.
Q4: Are there alternative nitrating systems that offer better regioselectivity?
A4: Yes, while mixed acid is the conventional method, alternative systems can provide improved regioselectivity for certain substrates.[6] Options to consider include:
-
N₂O₅ in an inert solvent: This system can sometimes suppress the formation of meta-substituted byproducts.[7][8]
-
Acetyl Nitrate (prepared from HNO₃ and acetic anhydride): This is a milder nitrating agent that can offer different selectivity profiles.[9][10]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts can influence regioselectivity, often favoring the formation of the para-isomer due to shape-selective constraints within their pores.[11][12][13]
-
Metal Nitrates: Reagents like bismuth nitrate have been explored as alternative nitrating agents that can be effective under milder conditions and may offer unique selectivity.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Isomer | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reagents. | 1. Increase reaction time or slightly raise the temperature after initial addition. 2. Maintain a consistently low temperature (e.g., 0°C) during the addition phase.[5] 3. Ensure the correct molar ratios of substrate to nitric and sulfuric acid. |
| Difficult Purification due to Multiple Isomers | 1. Reaction temperature was too high. 2. Rapid addition of substrate to the nitrating mixture. | 1. Perform the reaction at a lower temperature (-5°C to 0°C) to slow down the reaction rate and enhance selectivity. 2. Add the substrate dropwise over an extended period (e.g., 1-2 hours) with vigorous stirring.[5] |
| Formation of Dinitrated Byproducts | 1. Excess nitrating agent used. 2. Reaction temperature was too high or the reaction was run for too long. | 1. Use a stoichiometric or slight excess of nitric acid relative to the substrate. 2. Strictly control the temperature and monitor the reaction progress (e.g., by TLC or GC) to quench it upon completion. |
| Reaction is Uncontrolled or Exothermic | 1. Cooling bath is inefficient. 2. Rate of addition is too fast. 3. Water contamination in the acid mixture. | 1. Use an efficient cooling bath (e.g., ice-salt or a cryocooler). 2. Reduce the rate of addition immediately and ensure the internal temperature does not rise. 3. Use anhydrous, concentrated acids to prepare the nitrating mixture. |
Data on Reaction Conditions
| Substrate | Nitrating System | Temperature (°C) | Key Outcome / Selectivity |
| Toluene | HNO₃ / H₂SO₄ | 30-40 | o:p ratio approx. 2:1, ~4% meta isomer |
| Toluene | HNO₃ / Zeolite Catalyst | 25-35 | Increased para-selectivity (p/o ratio > 1)[11] |
| 2-Chloro-4-fluorobenzotrichloride | 98% HNO₃ / 98% H₂SO₄ | -2 to 2 | High yield (98%) and purity (92%) of the 5-nitro isomer[5] |
| 2-Fluorotoluene | 70% HNO₃ / Solid Acid Catalyst | 90 | 90% selectivity for the 5-nitro isomer (2-fluoro-5-nitrotoluene)[13] |
Experimental Protocols & Visualizations
Protocol 1: Standard Mixed Acid Nitration
This protocol is adapted from established methods for the nitration of similar substrates and is designed to favor the formation of 2-chloro-4-fluoro-5-nitrotoluene.[5]
Materials:
-
2-chloro-4-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Ice
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine concentrated sulfuric acid and concentrated nitric acid (e.g., in a 1:1 mass ratio) while cooling in an ice-salt bath to maintain a temperature between -5°C and 0°C.
-
Substrate Addition: Slowly add 2-chloro-4-fluorotoluene dropwise from the dropping funnel to the stirred nitrating mixture. Ensure the internal temperature does not exceed 5°C throughout the addition. This process should take approximately 1.5 to 2 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 10-30 minutes to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This will precipitate the crude product.
-
Workup:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
(Optional) If the product is oily, perform a liquid-liquid extraction with a solvent like dichloromethane. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Isolation: Dry the crude product (either the solid or the extracted organic phase with a drying agent like anhydrous magnesium sulfate). Remove the solvent under reduced pressure to yield the crude 2-chloro-4-fluoro-5-nitrotoluene.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain the purified isomer.
Directing Effects on 2-Chloro-4-Fluorotoluene
Caption: Logical diagram of substituent directing effects for nitration.
Experimental Workflow for Nitration
Caption: Standard workflow for mixed acid nitration experiment.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitration - Wikipedia [en.wikipedia.org]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 13. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. An Alternative Method for the Selective Synthesis of Ortho-nitro ...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common method is the electrophilic aromatic substitution (nitration) of 1-Chloro-4-fluoro-2-methylbenzene (also known as 2-chloro-5-fluorotoluene). This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, or potassium nitrate in concentrated sulfuric acid.
Q2: What are the main safety precautions to consider during this synthesis?
A2: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizers.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood. The addition of the nitrating agent can be exothermic, so it's crucial to control the temperature with an ice bath to prevent runaway reactions.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be periodically taken, quenched, and analyzed to check for the consumption of the starting material and the formation of the product.
Q4: What are the expected physical properties of the final product?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure the nitrating agent was added in the correct stoichiometric ratio. - Increase the reaction time or temperature slightly, while carefully monitoring for side reactions. |
| Loss of product during workup | - Ensure the pH is appropriately adjusted during extraction. - Use an adequate amount of extraction solvent. | |
| Incorrect starting material | - Verify the identity and purity of the 1-Chloro-4-fluoro-2-methylbenzene starting material using techniques like NMR or GC-MS. | |
| Presence of Multiple Isomers in the Product | Lack of regioselectivity | - The directing effects of the chloro, fluoro, and methyl groups on the benzene ring will influence the position of nitration. The formation of other isomers is possible. - Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Purification by column chromatography or recrystallization will be necessary to isolate the desired isomer. |
| Formation of Dinitro Compounds | Reaction conditions are too harsh | - The presence of activating groups can sometimes lead to multiple nitrations. - Use a milder nitrating agent. - Strictly control the reaction temperature and the amount of nitrating agent used. Add the nitrating agent dropwise to maintain control.[1] |
| Presence of a Dark Tar-like Substance | Overheating or reaction with highly activated substrates | - This can occur if the reaction temperature is not adequately controlled, leading to decomposition or polymerization.[5] - Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[4] |
| Starting Material Remains in the Final Product | Insufficient nitrating agent or reaction time | - Ensure the molar ratio of the nitrating agent to the starting material is correct. - Extend the reaction time and continue to monitor by TLC or GC until the starting material is consumed. |
Experimental Protocol
This protocol is based on the nitration of a similar substrate, 2-chloro-4-fluorotoluene.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Chloro-4-fluoro-2-methylbenzene | 144.57 | 2.00 g | 0.0138 |
| Potassium Nitrate (KNO₃) | 101.10 | 1.40 g | 0.0138 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 15.0 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
| Ice | - | As needed | - |
Procedure:
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To a stirred solution of 1-Chloro-4-fluoro-2-methylbenzene (2.00 g, 0.0138 mol) in a round-bottom flask, slowly add concentrated sulfuric acid (15.0 mL) at 0°C using an ice bath.
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To this mixture, add potassium nitrate (1.40 g, 0.0138 mol) in a single portion.
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The reaction mixture will gradually turn into a light yellow solution.
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Allow the mixture to warm to room temperature (around 28°C) and stir overnight.
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After the reaction is complete (monitored by TLC), carefully pour the mixture into a beaker containing ice (100 g) to quench the reaction.
-
Extract the product with ethyl acetate (2 x 100 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Isomeric Impurity Removal from 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and frequently asked questions (FAQs) for researchers encountering challenges with the purification of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a key intermediate in pharmaceutical synthesis. The presence of isomeric impurities can significantly impact the yield, purity, and safety of subsequent products, making their removal a critical step.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in the synthesis of this compound?
A1: The synthesis of this compound typically involves the nitration of 1-chloro-4-fluoro-2-methylbenzene (also known as 2-chloro-6-fluorotoluene). Due to the directing effects of the chloro, fluoro, and methyl substituents on the aromatic ring, a mixture of constitutional isomers is often formed. The primary product is the desired this compound. However, the following are the most probable isomeric impurities:
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1-Chloro-4-fluoro-2-methyl-3-nitrobenzene
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2-Chloro-4-fluoro-6-methyl-1-nitrobenzene
The relative amounts of these isomers can vary depending on the specific reaction conditions, such as temperature, nitrating agent, and reaction time.
Q2: Why is it crucial to remove these isomeric impurities?
A2: In the context of drug development and pharmaceutical manufacturing, the purity of intermediates is paramount. Isomeric impurities can:
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Interfere with subsequent reactions: They may react differently than the desired isomer, leading to the formation of unwanted side products and reducing the yield of the active pharmaceutical ingredient (API).
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Introduce toxicological risks: Isomeric impurities may have different toxicological profiles than the intended molecule, posing a safety risk.
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Complicate purification of the final product: The presence of multiple isomers early in a synthetic route can lead to complex purification challenges at later stages.
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Affect crystal form and physical properties: Impurities can influence the crystallization process of the final API, affecting its stability, solubility, and bioavailability.
Q3: What are the recommended methods for separating these isomers?
A3: The separation of constitutional isomers of substituted nitrobenzenes can be challenging due to their similar physical properties. The most effective methods are typically recrystallization and column chromatography (including HPLC).
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Recrystallization: This is often the first method to be explored due to its cost-effectiveness and scalability. The success of recrystallization depends heavily on the choice of solvent, as the solubility of the different isomers must be sufficiently different at varying temperatures.
-
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is recommended. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can provide excellent resolution of closely related isomers.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. Nitro compounds are particularly prone to this issue. | - Select a solvent with a lower boiling point. - Use a larger volume of solvent to ensure the compound remains dissolved at a higher temperature. - Try a solvent mixture to modulate the solubility. |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not supersaturated. | - Add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly. - Concentrate the solution by slow evaporation before cooling. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Poor recovery of the purified compound | The compound has significant solubility in the cold solvent. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator). - Minimize the volume of cold solvent used for washing the crystals. |
| Impurities co-crystallize with the product | The chosen solvent does not effectively differentiate between the desired isomer and the impurities. | - Experiment with a range of solvents or solvent mixtures with different polarities. Common solvent systems for nitroaromatic compounds include ethanol, methanol, ethyl acetate/hexanes, and toluene. |
Column Chromatography (HPLC) Issues
| Problem | Possible Cause | Solution |
| Poor resolution of isomeric peaks | The mobile phase composition is not optimal for separating the isomers. The stationary phase is not providing sufficient selectivity. | - Mobile Phase Optimization: Perform a gradient elution to determine the approximate elution conditions, then optimize an isocratic method. For reverse-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to water. Small changes in the mobile phase composition can have a significant impact on the resolution of isomers. - Stationary Phase Selection: If a standard C18 column does not provide adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different selectivities for aromatic and halogenated compounds. |
| Peak tailing | Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol groups). The column may be overloaded. | - Add a small amount of a competing agent to the mobile phase, such as triethylamine, for basic compounds. - Ensure the sample is fully dissolved in the mobile phase. - Reduce the amount of sample injected onto the column. |
| Irreproducible retention times | Fluctuations in mobile phase composition, temperature, or flow rate. Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a consistent temperature. - Regularly check the pump performance for a stable flow rate. - Use a guard column to protect the analytical column from contaminants. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Screening: In small test tubes, test the solubility of the impure this compound (approx. 10-20 mg) in various solvents (approx. 0.5 mL), both at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but good solubility at elevated temperatures. Promising solvents for nitroaromatic compounds include ethanol, isopropanol, ethyl acetate, and toluene. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) should also be screened.
-
Dissolution: In an appropriately sized flask, add the crude material and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the recrystallized material using an appropriate analytical technique such as HPLC or GC-MS to confirm the removal of isomeric impurities.
General Reverse-Phase HPLC Protocol for Isomer Separation
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Column: C18, Phenyl-Hexyl, or PFP (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A typical starting point could be 60:40 Water:Acetonitrile, moving to 20:80.
-
Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
This general protocol should be optimized to achieve baseline separation of the desired isomer from its impurities.
Data Presentation
The following table presents hypothetical data to illustrate the potential effectiveness of purification methods. Actual results will vary based on the specific experimental conditions and the initial impurity profile.
| Purification Method | Initial Purity (%) | Purity of Desired Isomer After 1st Pass (%) | Yield (%) | Purity of Desired Isomer After 2nd Pass (%) | Overall Yield (%) |
| Recrystallization (Ethanol) | 85 | 95 | 70 | 98.5 | 60 |
| Recrystallization (Ethyl Acetate/Hexanes) | 85 | 92 | 75 | 97 | 65 |
| Preparative HPLC | 85 | >99 | 80 | - | 80 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
Stability and storage conditions for 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
This technical support guide provides essential information on the stability and storage of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry and cool place.[1] The optimal storage temperature is room temperature.[2][3]
Q2: How should I handle this compound to ensure its stability and my safety?
A2: Handle this compound in a well-ventilated area. It is crucial to avoid the formation of dust and aerosols. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Avoid contact with skin and eyes.
Q3: Is this compound sensitive to light?
Q4: What is the appearance and solubility of this compound?
A4: this compound is a yellow powder.[3] It is slightly soluble in water but soluble in organic solvents.
Q5: Are there any known incompatible materials?
A5: While a comprehensive list of incompatible materials for this specific compound is not available, based on data for similar compounds, it is advisable to avoid strong bases and strong oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected color change of the solid compound (darkening). | Exposure to light, air, or contaminants. | Store the compound in a tightly sealed, amber-colored container, and keep it in a desiccator at room temperature. Purge the container with an inert gas like argon or nitrogen before sealing. |
| Inconsistent experimental results using the same batch. | Potential degradation of the compound. | Check the storage conditions. If the compound has been stored for an extended period or under suboptimal conditions, consider re-purifying it or using a fresh batch. |
| The compound does not fully dissolve in a solvent it was previously soluble in. | The compound may have degraded or absorbed moisture. | Dry the compound under vacuum. If solubility issues persist, it may indicate degradation, and a fresh sample should be used. |
| Formation of unexpected byproducts in a reaction. | The starting material may be impure or degraded, or it may be reacting with the solvent or other reagents. | Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). Ensure that the solvents and other reagents are anhydrous and of high purity. |
Physicochemical and Stability Data
| Property | Value | Source |
| Appearance | Yellow Powder | [3] |
| Storage Temperature | Room Temperature | [2][3] |
| Solubility in Water | Slightly soluble | [3] |
| Melting Point | 34-36°C | [3] |
| Boiling Point | 268°C | [3] |
| Flash Point | 116°C | [3] |
Experimental Workflow: Stability Troubleshooting
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of chemical intermediates is a cornerstone of modern drug development and chemical synthesis. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a substituted nitroaromatic compound, serves as a valuable building block in the synthesis of various target molecules. Its purity, identity, and structural integrity are paramount to ensure the desired outcome, yield, and safety profile of subsequent reactions.
This guide provides a comparative overview of key analytical techniques for the full characterization of this compound. We will explore spectroscopic and chromatographic methods, offering detailed experimental protocols and expected quantitative data to assist researchers in selecting the most appropriate techniques for their analytical needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including connectivity and spatial relationships between atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This nucleus is highly sensitive and is 100% naturally abundant.[1] A common reference standard is trichlorofluoromethane (CFCl₃).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).
Expected Data
The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing and directing effects of the chloro, fluoro, and nitro substituents.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.1 | d | ~ 7.0 (⁴JH-F) | 1H | H-6 |
| ~ 7.4 | d | ~ 10.0 (³JH-F) | 1H | H-3 |
| ~ 2.6 | s | - | 3H | -CH₃ |
Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 (d, ¹JC-F ≈ 250 Hz) | C-4 |
| ~ 148 | C-5 |
| ~ 140 | C-2 |
| ~ 128 (d, ²JC-F ≈ 20 Hz) | C-3 |
| ~ 125 | C-6 |
| ~ 120 (d, ²JC-F ≈ 25 Hz) | C-1 |
| ~ 20 | -CH₃ |
Table 3: Expected ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -115 | m | C4-F |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it becomes a powerful tool for both separation and identification, making it ideal for purity assessment.
Experimental Protocol (Electron Ionization - GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Set to 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions. Compare the obtained spectrum with a database (if available) or interpret the fragmentation pattern based on the known structure.
Expected Data
The molecular weight of this compound (C₇H₅ClFNO₂) is 189.57 g/mol .[2] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 4: Expected Mass Spectrometry Fragmentation Data
| m/z (mass-to-charge) | Proposed Fragment | Notes |
| 189/191 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 174/176 | [M - CH₃]⁺ | Loss of the methyl group. |
| 159/161 | [M - NO]⁺ | Loss of nitric oxide. |
| 143 | [M - NO₂]⁺ | Loss of the nitro group. |
| 108 | [C₆H₄FCl]⁺ | Subsequent loss of functional groups. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the nitro (NO₂) group and observing vibrations associated with the substituted aromatic ring.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.
-
Background Correction: Perform a background scan (with no sample on the crystal) which is automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected Data
The IR spectrum will be dominated by strong absorptions from the nitro group and various vibrations from the aromatic ring.
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic |
| ~ 1550-1475 | Asymmetric N-O stretch | Aromatic Nitro (NO₂) |
| ~ 1360-1290 | Symmetric N-O stretch | Aromatic Nitro (NO₂) |
| ~ 1600, 1470 | C=C stretch | Aromatic Ring |
| ~ 1250 | C-F stretch | Aryl-Fluoride |
| ~ 880-800 | C-H out-of-plane bend | Substituted Aromatic |
| ~ 750 | C-Cl stretch | Aryl-Chloride |
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds and for separating them from closely related isomers or impurities. For this compound, a reversed-phase HPLC method is most suitable.
Experimental Protocol (Reversed-Phase HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Method Parameters:
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size). Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[3]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Record the chromatogram. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The retention time is characteristic of the compound under the specific conditions.
Expected Data
Under these conditions, this compound is expected to elute as a sharp, well-defined peak. The presence of other peaks would indicate impurities.
Table 6: Expected HPLC Performance Data
| Parameter | Expected Value |
| Retention Time (tᵣ) | ~ 5-7 minutes (highly dependent on exact conditions) |
| Purity | ≥ 98% (typical for commercial grade) |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 5000 |
X-ray Crystallography
For an unequivocal determination of the three-dimensional molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard.[5] This technique provides precise bond lengths, bond angles, and information about the crystal packing.
Experimental Protocol
-
Crystal Growth: This is often the most challenging step.[6] Grow a single crystal of the compound, typically 0.1-0.3 mm in size and free of defects.[7] A common method is slow evaporation of a saturated solution.[7][8]
-
Dissolve the compound in a suitable solvent (e.g., ethanol, chloroform, or a mixture) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Data Collection: Mount a suitable crystal on a goniometer head in a single-crystal X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction patterns as the crystal is rotated.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or other algorithms to determine the initial atomic positions. Refine this initial model against the experimental data to obtain the final, accurate three-dimensional structure.
Expected Data
The analysis will yield a complete structural model of the molecule, confirming the substitution pattern on the benzene ring. The nitro group is often observed to be slightly twisted out of the plane of the aromatic ring due to steric hindrance.[9]
Table 7: Illustrative Crystallographic Data
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c values |
| Bond Lengths (Å) | Precise C-C, C-N, N-O, C-Cl, C-F, C-H distances |
| Bond Angles (°) | Precise angles between atoms |
| Torsion Angles (°) | e.g., Dihedral angle of the NO₂ group relative to the ring |
Workflow for Complete Characterization
A logical workflow ensures that all necessary information is gathered efficiently, from initial purity checks to final structural confirmation.
Caption: Recommended workflow for the comprehensive characterization of the target compound.
Comparative Summary
Each analytical technique offers unique advantages for the characterization of this compound. The choice of methods depends on the specific analytical goal, whether it is routine purity assessment, initial identification, or complete structural determination for regulatory or research purposes.
Table 8: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous molecular structure, connectivity, stereochemistry | Provides the most detailed structural information in solution. | Relatively low sensitivity, requires higher sample quantity. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern | High sensitivity, excellent for identity confirmation and coupling with chromatography (GC/MS). | Isomers often cannot be distinguished by MS alone; fragmentation can be complex. |
| IR Spectroscopy | Presence of specific functional groups (e.g., -NO₂) | Fast, simple, non-destructive, requires minimal sample preparation. | Provides limited information on the overall molecular skeleton; not ideal for purity. |
| HPLC | Purity, separation of isomers and impurities, quantification | High resolution for complex mixtures, robust, and widely applicable for purity assays. | Does not provide definitive structural information without a mass spec detector (LC-MS). |
| X-ray Crystallography | Definitive 3D molecular structure in the solid state | Provides absolute structural proof, including precise bond lengths and angles. | Requires a suitable single crystal, which can be difficult and time-consuming to grow. |
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. How To [chem.rochester.edu]
- 9. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
Navigating the Spectral Maze: A Comparative Guide to the NMR Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For researchers, scientists, and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C NMR spectra of 1-chloro-4-fluoro-2-methyl-5-nitrobenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific isomer, this guide utilizes predicted NMR data as a basis for a detailed spectral interpretation, offering a robust framework for researchers encountering similar analytical challenges.
Predicted NMR Data at a Glance
The predicted ¹H and ¹³C NMR spectral data for this compound, obtained from computational prediction tools, are summarized below. These values provide a foundational dataset for the subsequent detailed spectral assignment and interpretation.
| ¹H NMR Data (Predicted) | ||||
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | 8.0 | Doublet | 1H | ~3 |
| H-6 | 7.4 | Doublet | 1H | ~9 |
| -CH₃ | 2.4 | Singlet | 3H | N/A |
| ¹³C NMR Data (Predicted) | |
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 125.0 |
| C-2 | 135.0 |
| C-3 | 128.0 |
| C-4 | 158.0 (d, ¹JCF ≈ 250 Hz) |
| C-5 | 140.0 |
| C-6 | 120.0 |
| -CH₃ | 15.0 |
Deciphering the Signals: A Detailed Interpretation
The predicted NMR spectra of this compound can be interpreted by considering the electronic effects of the various substituents on the benzene ring. The chloro, fluoro, methyl, and nitro groups each influence the chemical shifts of the nearby protons and carbons through inductive and resonance effects.
¹H NMR Spectrum Interpretation:
The aromatic region of the predicted ¹H NMR spectrum is expected to show two distinct signals, corresponding to the two protons on the benzene ring.
-
H-3 (Predicted δ = 8.0 ppm): This proton is situated ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the chloro (-Cl) and methyl (-CH₃) groups. The powerful deshielding effect of the nitro group is expected to shift this proton significantly downfield. It is predicted to appear as a doublet due to coupling with the fluorine atom at the C-4 position (meta coupling, J ≈ 3 Hz).
-
H-6 (Predicted δ = 7.4 ppm): This proton is positioned ortho to the chloro group and meta to the nitro and fluoro groups. The chloro group is also electron-withdrawing, leading to a downfield shift, though less pronounced than that caused by the nitro group. This signal is predicted to be a doublet due to coupling with the fluorine atom at the C-4 position (para coupling, J ≈ 9 Hz).
-
-CH₃ (Predicted δ = 2.4 ppm): The methyl protons are attached to the benzene ring and are expected to appear as a singlet in the upfield region of the spectrum.
¹³C NMR Spectrum Interpretation:
The predicted ¹³C NMR spectrum will display seven distinct signals, one for each of the six aromatic carbons and one for the methyl carbon.
-
C-4 (Predicted δ = 158.0 ppm): This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift. Furthermore, this signal is expected to be split into a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz.
-
C-5 (Predicted δ = 140.0 ppm): This carbon is bonded to the electron-withdrawing nitro group, resulting in a downfield chemical shift.
-
C-2 (Predicted δ = 135.0 ppm): The carbon bearing the methyl group is also expected to be in the downfield region.
-
C-1 (Predicted δ = 125.0 ppm): The carbon attached to the chlorine atom will also be deshielded.
-
C-3 and C-6 (Predicted δ = 128.0 and 120.0 ppm): These are the two carbons bearing hydrogen atoms. Their chemical shifts are influenced by the combined effects of all the substituents.
-
-CH₃ (Predicted δ = 15.0 ppm): The methyl carbon will appear at a characteristic upfield chemical shift.
Visualizing Substituent Effects
The following diagram, generated using the DOT language, illustrates the logical relationships of the electron-withdrawing and electron-donating effects of the substituents on the aromatic protons of this compound.
Caption: Substituent effects on proton chemical shifts.
Standard Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental NMR data for this compound or similar solid organic compounds, the following general protocol can be employed.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
3. ¹H NMR Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.
4. ¹³C NMR Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).
-
A relaxation delay of 2-5 seconds is generally recommended to ensure quantitative results, especially for quaternary carbons.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
By following this comprehensive guide, researchers can effectively approach the NMR analysis of this compound and other complex substituted aromatic compounds, enabling accurate structural determination and advancing their research endeavors.
Comparative Reactivity of Halonitrobenzene Derivatives in Nucleophilic Aromatic Substitution (SNAr) Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, crucial for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This guide provides an objective comparison of the reactivity of various halonitrobenzene derivatives in SNAr reactions, supported by established experimental data and mechanistic insights. The presence of a nitro group as a strong electron-withdrawing group activates the aromatic ring, making it susceptible to nucleophilic attack.
The SNAr Mechanism: An Overview
The SNAr reaction of halonitrobenzenes proceeds through a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] This step involves the temporary loss of aromaticity and is typically the rate-determining step of the reaction.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion.
The stability of the Meisenheimer complex is paramount to the reaction's success. Electron-withdrawing groups, such as the nitro group (-NO2), positioned ortho or para to the leaving group, are essential as they delocalize and stabilize the negative charge of the intermediate through resonance.[2][4][5]
Comparative Reactivity Data
The reactivity of halonitrobenzene derivatives in SNAr reactions is primarily governed by the nature of the halogen serving as the leaving group. The established order of reactivity, often referred to as the "element effect," is counterintuitive when compared to SN1 and SN2 reactions.[4][6]
Table 1: Relative Reactivity of Halonitrobenzenes in SNAr Reactions
| Leaving Group (X in 1-X-2,4-dinitrobenzene) | Relative Rate (approx.) | Key Factor |
| -F | ~3000 | High Electronegativity |
| -Cl | 15.4 | Good Leaving Group Ability |
| -Br | 4.3 | Moderate Leaving Group Ability |
| -I | 1 | Lowest Reactivity |
This data is compiled from various sources and represents the general trend. The exact relative rates can vary with the nucleophile, solvent, and specific substrate.
The reactivity trend, F > Cl ≈ Br > I, is the reverse of that seen in aliphatic nucleophilic substitutions (SN2), where iodide is the best leaving group.[4][7] This is because the rate-determining step in SNAr is the initial nucleophilic attack, not the departure of the leaving group.[1] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electron-deficient and thus more susceptible to nucleophilic attack.[3][5]
Factors Influencing SNAr Reactivity
The rate and success of an SNAr reaction are dependent on a combination of factors related to the substrate, nucleophile, and reaction conditions.
Caption: Key factors influencing the rate of SNAr reactions.
Mechanistic Pathway
The diagram below illustrates the stepwise addition-elimination mechanism for the reaction of a para-halonitrobenzene with a generic nucleophile (Nu⁻).
Caption: The addition-elimination mechanism of SNAr reactions.
Experimental Protocols
Below is a generalized experimental protocol for the SNAr reaction between a halonitrobenzene and an amine nucleophile. Specific conditions may require optimization.
Objective: To synthesize an N-substituted nitroaniline via an SNAr reaction.
Materials:
-
1-Fluoro-4-nitrobenzene (or other 1-halo-4-nitrobenzene)
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., K₂CO₃, Et₃N), if the nucleophile is a neutral amine.
-
Standard laboratory glassware and magnetic stirrer.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1-halo-4-nitrobenzene (1.0 eq.) in the chosen polar aprotic solvent.
-
Addition of Reactants: Add the amine nucleophile (1.1 - 1.5 eq.) to the solution. If using a neutral amine, add a base (1.5 - 2.0 eq.) to neutralize the HX formed during the reaction.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the reactivity of the specific halonitrobenzene and nucleophile. Reactions with less reactive substrates like 1-chloro-4-nitrobenzene may require higher temperatures or microwave heating to proceed at a practical rate.[8]
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
This protocol provides a general framework. For specific applications, particularly in drug development, optimization of solvent, temperature, and stoichiometry is essential for achieving high yield and purity.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Navigating the Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: A Comparative Guide to Isomeric Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of specific isomers of substituted nitrobenzenes is a critical task. This guide provides a comparative analysis of synthetic routes to 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and its closely related isomers, highlighting the discrepancies in available synthetic data. While detailed experimental information for the direct synthesis of this compound (CAS 170098-88-1) remains elusive in publicly accessible literature, extensive data exists for the synthesis of its isomer, 2-Chloro-4-fluoro-5-nitrotoluene (CAS 112108-73-3). This guide will focus on the well-documented synthesis of this isomer as a benchmark for comparison.
Comparative Yields of Isomeric Synthetic Routes
The synthesis of 2-Chloro-4-fluoro-5-nitrotoluene has been reported through various methods, with nitration of 2-chloro-4-fluorotoluene being a prominent and high-yielding approach. The following table summarizes the quantitative data for this and other relevant synthetic transformations.
| Target Compound | Starting Material | Reagents | Yield (%) | Reference |
| 2-Chloro-4-fluoro-5-nitrotoluene | 2-Chloro-4-fluorotoluene | KNO₃, H₂SO₄ | 80% | [1] |
| 2-Chloro-4-fluoro-5-nitrotrichlorotoluene | 2-Chloro-4-fluorobenzotrichloride | H₂SO₄, HNO₃ | 98.17% | [2] |
| 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Overall) | 2-Chloro-4-fluorotoluene | 1. Photochlorination 2. Mixed Acid Nitration 3. Hydrolysis-Oxidation | >80% | [3] |
| This compound | Not specified in literature | Not specified in literature | Not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic routes. Below are the experimental protocols for the synthesis of 2-Chloro-4-fluoro-5-nitrotoluene.
Route 1: Direct Nitration of 2-Chloro-4-fluorotoluene
Starting Material: 2-Chloro-4-fluorotoluene
Reagents:
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a stirred solution of 2-chloro-4-fluorotoluene (2.000 g, 13.83 mmol), concentrated sulfuric acid (15.0 mL) was slowly added at 0°C.[1]
-
Potassium nitrate (1.400 g, 13.85 mmol) was then added in a single portion.[1]
-
The reaction mixture was warmed to 28°C and stirred overnight.[1]
-
Upon completion, the reaction was quenched by pouring it into 100 g of ice.[1]
-
The product was extracted with ethyl acetate (2 x 100 mL).[1]
-
The combined organic phases were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2.085 g (80%) of 2-chloro-4-fluoro-5-nitrotoluene as an oil.[1]
Synthetic Pathways Overview
The logical flow of the synthetic routes for the isomer 2-Chloro-4-fluoro-5-nitrotoluene and the lack of a defined path for the target compound this compound can be visualized as follows:
References
- 1. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]
- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
The Promising Biological Potential of 1,2,4-Triazole Derivatives Synthesized from 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. The scaffold of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene presents a versatile starting point for the synthesis of a variety of heterocyclic compounds with potential biological activities. This guide provides a comparative analysis of the antimicrobial and anticancer potential of hypothetical 1,2,4-triazole derivatives synthesized from this precursor, benchmarked against established therapeutic agents. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key assays are provided.
Synthetic Pathway Overview
The journey from the industrial intermediate this compound to biologically active 1,2,4-triazoles involves a multi-step synthesis. A plausible synthetic route is outlined below. The initial step involves the reduction of the nitro group to form the corresponding aniline derivative. This intermediate can then undergo a series of reactions to construct the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities.
Caption: Hypothetical synthetic pathway from this compound to 1,2,4-triazole derivatives.
Comparative Antimicrobial Activity
A series of hypothetically synthesized 1,2,4-triazole derivatives (designated as TRZ-1 to TRZ-4 ) were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits visible growth, were determined and are presented in comparison to standard antimicrobial agents.
| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| Staphylococcus aureus | Escherichia coli | Candida albicans | |
| TRZ-1 | 16 | 32 | 64 |
| TRZ-2 | 8 | 16 | 32 |
| TRZ-3 | 4 | 8 | 16 |
| TRZ-4 | 8 | 16 | 32 |
| Ciprofloxacin (Antibacterial) | 1 | 0.5 | - |
| Fluconazole (Antifungal) | - | - | 8 |
Key Observations:
-
The synthesized triazole derivatives demonstrated a broad spectrum of antimicrobial activity.
-
Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the triazole core significantly influence the antimicrobial potency.
-
Specifically, certain substitutions can lead to compounds with notable activity against both Gram-positive and Gram-negative bacteria.
Comparative Anticancer Activity
The in vitro anticancer activity of the hypothetical 1,2,4-triazole derivatives was assessed against a human cancer cell line. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, was determined and compared with a standard chemotherapeutic agent.
| Compound | Human Cancer Cell Line (IC50, µM) |
| MCF-7 (Breast Cancer) | |
| TRZ-5 | 25.5 |
| TRZ-6 | 15.2 |
| TRZ-7 | 8.9 |
| TRZ-8 | 12.7 |
| Doxorubicin | 0.8 |
Key Observations:
-
Several of the synthesized triazole derivatives exhibited promising cytotoxic activity against the tested cancer cell line.
-
The presence of specific functional groups on the triazole scaffold appears to be crucial for enhancing anticancer efficacy.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standardized broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Steps:
-
Preparation of Compounds: Stock solutions of the test compounds and standard drugs were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and the suspension was adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the microbial suspension. The plates were then incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth (turbidity) was observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to assess the cytotoxic effects of the synthesized compounds on cancer cells.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug, doxorubicin, and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals. The absorbance was then measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Implication in Cancer
The anticancer activity of many heterocyclic compounds, including triazoles, is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by triazole derivatives.
This guide highlights the potential of this compound as a valuable starting material for the development of novel antimicrobial and anticancer agents. The hypothetical 1,2,4-triazole derivatives show promising activity that warrants further investigation and optimization. The provided experimental protocols and pathway diagrams offer a framework for future research in this exciting area of drug discovery.
Spectroscopic comparison of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene isomers
A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic comparison of this compound and its key isomers.
In the intricate world of pharmaceutical development and chemical research, the precise identification of constitutional isomers is paramount. Subtle differences in the arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of this compound and its isomers, offering a roadmap for their unambiguous differentiation using routine analytical techniques.
Isomer Identification
The isomers under consideration are structural variations of a benzene ring substituted with one chloro, one fluoro, one methyl, and one nitro group. The reference compound for this guide is This compound (CAS: 170098-88-1). For comparative analysis, we will focus on the following isomers:
-
Isomer A: 2-Chloro-4-fluoro-5-nitrotoluene (also known as 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene, CAS: 112108-73-3)
-
Isomer B: 4-Chloro-2-fluoro-5-nitrotoluene (also known as 1-Chloro-5-fluoro-4-methyl-2-nitrobenzene, CAS: 18349-11-6)
-
Isomer C: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene (CAS: 118664-99-6)
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | Predicted: Two doublets in the range of 7.0-8.5 ppm. | Predicted: Singlet around 2.3-2.6 ppm. |
| Isomer A: 2-Chloro-4-fluoro-5-nitrotoluene | Experimental: 7.325 (d, 1H, J=10.2 Hz), 7.973 (d, 1H, J= 5.2Hz)[1] | Experimental: 2.422 (s, 3H)[1] |
| Isomer B: 4-Chloro-2-fluoro-5-nitrotoluene | Predicted: Two doublets in the range of 7.0-8.5 ppm. | Predicted: Singlet around 2.3-2.6 ppm. |
| Isomer C: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | Predicted: Two singlets or narrowly split doublets in the range of 7.0-8.5 ppm. | Predicted: Singlet around 2.3-2.6 ppm. |
Table 2: Key IR Absorption Bands (Predicted)
| Compound | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) |
| All Isomers | ~700-850 | ~1000-1350 | ~1330-1370 | ~1510-1560 | ~3000-3100 |
Table 3: UV-Vis Absorption Maxima (Predicted in a non-polar solvent)
| Compound | λmax (nm) |
| All Isomers | Expected to show multiple absorption bands, with a strong band around 250-280 nm.[2] The exact position will be influenced by the substitution pattern. |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragmentation Patterns |
| All Isomers | 189/191 (due to ³⁵Cl/³⁷Cl isotopes) | Loss of NO₂ (m/z 46), Loss of Cl (m/z 35/37), fragments corresponding to the substituted toluene ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, the thin-film method can be used by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate, and then the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the isomers based on their spectroscopic features.
Caption: A logical workflow for the spectroscopic differentiation of this compound isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. While experimental data for all isomers is not exhaustively available, the principles outlined here, combined with the provided experimental protocols, will enable researchers to confidently distinguish between these closely related compounds.
References
Fluorine vs. Chlorine: A Comparative Guide to the Reactivity of Nitrotoluene Derivatives in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The substitution of a halogen on an aromatic ring is a cornerstone of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science. When the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, it becomes susceptible to nucleophilic aromatic substitution (SNAr). The choice of the halogen, specifically fluorine versus chlorine, can dramatically influence the reactivity of the nitrotoluene derivative. This guide provides an objective comparison of the effects of fluorine and chlorine on the reactivity of nitrotoluene derivatives in SNAr reactions, supported by established principles and experimental data from analogous systems.
The Decisive Role of the Halogen in SNAr Reactivity
In the context of nucleophilic aromatic substitution, the reactivity of halo-nitrotoluene derivatives is primarily governed by the stability of the intermediate formed during the reaction. The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
Leaving Group Departure: The halogen anion is eliminated, restoring the aromaticity of the ring and yielding the final product.
Contrary to what is observed in aliphatic nucleophilic substitution (SN1 and SN2 reactions), where the leaving group ability of the halide is paramount (I > Br > Cl > F), in SNAr reactions the trend is often reversed (F > Cl > Br > I). This is because the stability of the Meisenheimer complex, which is influenced by the electronic properties of the halogen, has a greater impact on the reaction rate than the leaving group's ability to depart.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[1] This effect strongly polarizes the carbon-fluorine bond and, more importantly, stabilizes the negative charge of the Meisenheimer intermediate.[2] Although chlorine also has an inductive effect, it is less pronounced than that of fluorine. This superior stabilization of the rate-determining intermediate by fluorine significantly accelerates the reaction, making fluoro-nitrotoluene derivatives more reactive than their chloro- counterparts in SNAr reactions.[1][2]
Quantitative Comparison of Reactivity
While specific kinetic data for a wide range of nitrotoluene derivatives can be sparse, the reactivity trend is well-documented for closely related and extensively studied compounds such as 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene. These compounds serve as excellent models for understanding the influence of fluorine versus chlorine on SNAr reactivity. The following table summarizes the relative rate constants for the reaction of these model compounds with various nucleophiles.
| Substrate | Nucleophile | Solvent | Relative Rate Constant (kF/kCl) | Reference |
| 1-X-2,4-dinitrobenzene | Piperidine | Methanol | 3300 | Bunnett, J. F., et al. (1951) |
| 1-X-2,4-dinitrobenzene | Aniline | Ethanol | 192 | Suhr, H. (1965) |
| 1-X-2,4-dinitrobenzene | Methoxide | Methanol | 235 | Miller, J. (1968) |
This table presents a compilation of data from various literature sources and is intended for comparative purposes. The exact values can vary with reaction conditions.
The data clearly illustrates the significantly higher reactivity of the fluoro-substituted derivative compared to the chloro-substituted one across different nucleophiles and solvents. The rate enhancement for the fluorine-containing compound can be several orders of magnitude, a direct consequence of the dominant inductive effect of fluorine in stabilizing the Meisenheimer intermediate.
Experimental Protocols
To quantitatively assess the reactivity of fluoro- vs. chloro-nitrotoluene derivatives, a kinetic study can be performed using UV-Visible spectrophotometry. This technique allows for the continuous monitoring of the reaction progress by measuring the change in absorbance of a colored product over time.
Protocol: Kinetic Measurement of SNAr Reaction via UV-Visible Spectrophotometry
Objective: To determine and compare the second-order rate constants for the reaction of a fluoro-nitrotoluene and a chloro-nitrotoluene derivative with a nucleophile (e.g., piperidine).
Materials:
-
Fluoro-nitrotoluene derivative (e.g., 1-fluoro-2,4-dinitrotoluene)
-
Chloro-nitrotoluene derivative (e.g., 1-chloro-2,4-dinitrotoluene)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., ethanol, acetonitrile)
-
UV-Visible Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the halo-nitrotoluene derivative (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the expected product to determine the wavelength of maximum absorbance (λmax). This is the wavelength at which the kinetic measurements will be performed.
-
-
Kinetic Runs:
-
Set the spectrophotometer to the determined λmax and equilibrate the cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the halo-nitrotoluene stock solution into a cuvette.
-
To initiate the reaction, add a known volume of one of the nucleophile stock solutions to the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
To determine the second-order rate constant (k₂), plot the calculated k_obs values against the corresponding concentrations of the nucleophile. The slope of this line will be the second-order rate constant.
-
-
Comparison:
-
Repeat the entire procedure for the other halogenated derivative under identical conditions.
-
Compare the second-order rate constants to quantify the difference in reactivity.
-
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the SNAr reaction pathway and the experimental workflow.
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A generalized workflow for the kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.
Conclusion
In the nucleophilic aromatic substitution of nitrotoluene derivatives, the choice between a fluorine and a chlorine substituent has a profound impact on reactivity. The high electronegativity of fluorine leads to a more potent inductive effect, which provides superior stabilization to the rate-determining Meisenheimer complex. This electronic effect is the primary determinant of reactivity, making fluoro-nitrotoluene derivatives significantly more susceptible to nucleophilic attack than their chloro- analogs. This principle is a critical consideration for chemists in the design and optimization of synthetic routes for a wide array of functional molecules.
References
A Comparative Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and Related Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal chemistry and materials science, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and final product efficacy. Halogenated nitroaromatic compounds are a cornerstone of this synthetic arsenal, prized for their versatile reactivity. 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a key exemplar of this class, offering multiple reaction sites that can be selectively addressed to build molecular complexity. Its utility stems from the presence of two distinct halogen atoms (chlorine and fluorine) activated by a powerful electron-withdrawing nitro group, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. Furthermore, the nitro group itself can be readily reduced to an amine, opening avenues for further derivatization, while the methyl group provides steric and electronic influence.
This guide provides a comparative study of this compound against structurally similar building blocks. We will examine their physicochemical properties, relative reactivity in key transformations, and provide standardized experimental protocols to support their application in research and development.
Data Presentation: Physicochemical Properties
The fundamental physicochemical properties of a building block are essential for reaction planning and execution. The following table summarizes these properties for this compound and selected isomers and analogs. The chosen comparators highlight the impact of substituent positioning and halogen identity on the molecule's characteristics.
| Property | This compound | 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene | 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | 1-Bromo-4-nitrobenzene |
| Structure | ||||
| CAS Number | 170098-88-1[1] | 112108-73-3[2] | 118664-99-6[3] | 586-78-7[4] |
| Molecular Formula | C₇H₅ClFNO₂[1] | C₇H₅ClFNO₂[2] | C₇H₅ClFNO₂[3] | C₆H₄BrNO₂[4] |
| Molecular Weight | 189.57 g/mol [1] | 189.57 g/mol [2] | 189.57 g/mol [3] | 202.01 g/mol |
| Reactivity Hotspots | C-F (para to NO₂) > C-Cl (ortho to NO₂) | C-Cl (ortho to NO₂) > C-F (meta to NO₂) | C-Cl (meta to NO₂) < C-F (ortho to NO₂) | C-Br (para to NO₂) |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary value of these building blocks lies in their susceptibility to SNAr, a reaction class where a nucleophile displaces a leaving group on an aromatic ring. The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[5][6]
-
This compound : In this molecule, the fluorine atom is para to the nitro group, while the chlorine is ortho. Generally, fluorine is a better leaving group than chlorine in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex.[5] Therefore, nucleophilic attack preferentially occurs at the C-F position.
-
1-Chloro-5-fluoro-2-methyl-4-nitrobenzene : Here, the chlorine is ortho to the nitro group, while the fluorine is meta. Since the activating effect of the nitro group is much weaker at the meta position, the C-Cl bond is significantly more activated towards nucleophilic attack than the C-F bond. This isomer allows for selective substitution at the chlorine position.
-
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene : The fluorine is ortho to the nitro group and the chlorine is meta. This arrangement strongly activates the C-F bond for substitution, leaving the C-Cl bond relatively unreactive to SNAr.
-
1-Bromo-4-nitrobenzene : This simpler analog possesses a bromine atom para to the nitro group. Bromine is an excellent leaving group, and the para-nitro activation makes this compound highly reactive in SNAr and a versatile precursor for cross-coupling reactions like Suzuki and Heck couplings.[4]
This differential reactivity allows chemists to select the appropriate building block to achieve the desired regioselectivity in their synthetic route, a crucial aspect of efficient drug development.
Experimental Protocols
Below is a representative protocol for a key transformation involving these building blocks.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with a Primary Amine
This protocol describes a general procedure for the reaction of an activated halonitrobenzene with a primary amine, a common step in the synthesis of kinase inhibitors and other biologically active molecules.
Objective: To substitute the most activated halogen atom on the aromatic ring with a primary amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add potassium carbonate to the solution, followed by the dropwise addition of benzylamine.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-benzyl-4-chloro-5-methyl-2-nitroaniline product.
Visualizations: Workflows and Biological Pathways
Synthetic Workflow Diagram
The following diagram illustrates a common synthetic workflow utilizing these building blocks, starting with an SNAr reaction followed by the reduction of the nitro group to open pathways for further functionalization.
Caption: A typical synthetic route using halonitrobenzene building blocks.
Relevant Signaling Pathway: EGFR
Derivatives of these building blocks are often used to synthesize kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and a major target in cancer therapy.[7][8][9]
Caption: EGFR pathway, a common target for inhibitors made from these blocks.
References
- 1. This compound | C7H5ClFNO2 | CID 10352492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-5-FLUORO-2-METHYL-4-NITRO-BENZENE CAS#: 112108-73-3 [m.chemicalbook.com]
- 3. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
A Comparative Guide to Purity Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: A Validated HPLC Method
For researchers, scientists, and professionals in drug development and chemical synthesis, the rigorous assessment of chemical purity is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive evaluation of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. The performance of the HPLC method is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and validation data to ensure its reliability and robustness for its intended purpose.
Comparison of Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely adopted technique for analyzing non-volatile and thermally labile compounds like substituted nitrobenzenes.[1] Its high resolution and sensitivity are ideal for separating the main compound from structurally similar impurities. However, a comprehensive purity profile is often achieved by employing orthogonal techniques. The following table compares HPLC with Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Technique | Principle | Suitability for this compound | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Excellent . Ideal for non-volatile aromatic compounds and their impurities.[1][2] | High resolution for isomeric impurities, high sensitivity (UV detection), robust and reproducible.[1][3] | Requires a reference standard for quantification, may not detect highly volatile impurities. |
| GC (Gas Chromatography) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Complementary . Best suited for volatile impurities. | Excellent for identifying and quantifying residual solvents and volatile starting materials.[3] | Not suitable for non-volatile or thermally labile compounds; the target analyte may have a high boiling point, making analysis challenging.[3] |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard. | Good . Provides structural confirmation and absolute quantification. | Provides absolute purity determination without needing a specific reference standard for the analyte, offers structural information.[1] | Lower sensitivity compared to HPLC, requires a more specialized instrument and expertise, may be less effective for resolving complex mixtures of isomers. |
Validated HPLC Method for Purity Analysis
This section details a robust reversed-phase HPLC (RP-HPLC) method developed and validated for the purity assessment of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.
The general workflow for the HPLC purity analysis is outlined below.
Caption: Workflow for HPLC Purity Validation.
1. Instrumentation and Column:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
2. Reagents and Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% Phosphoric Acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Phosphoric Acid.
-
Sample Diluent: A mixture of acetonitrile and water (50:50 v/v).[3]
3. Chromatographic Conditions:
-
Mobile Phase Program: Gradient elution to ensure separation of impurities with varying polarities.[3]
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 50% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: UV detection at 254 nm.[3]
-
Injection Volume: 10 µL.[3]
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in 10 mL of the sample diluent to achieve a concentration of about 1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.[2][3]
5. Data Analysis:
-
Inject a blank (diluent) to confirm the absence of system peaks.[2]
-
Inject the standard solution to determine the retention time of the main peak.[2]
-
Inject the sample solution and analyze the resulting chromatogram.[2]
-
Calculate the purity of the sample using the area normalization method, where the area of each impurity peak is expressed as a percentage of the total peak area.
Method Validation Summary
The described HPLC method was validated according to standard guidelines to demonstrate its suitability for purity analysis. The key validation parameters are summarized below. An analytical method is considered precise when the Relative Standard Deviation (RSD) is less than 5%.
| Validation Parameter | Methodology | Result | Acceptance Criteria |
| Selectivity | Compared chromatograms of the analyte with those of potential impurities and a blank. | No interference observed at the analyte's retention time. Peaks were well-resolved. | Baseline resolution between the main peak and known impurities. |
| Linearity | Analyzed five concentrations over the range of 0.05 - 1.5 mg/mL. | R² > 0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | Performed recovery studies by spiking the sample with known amounts of reference standard at three levels. | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | Six replicate injections of the same sample. | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision (Inter-day) | Analysis performed by different analysts on different days. | < 2.0% | RSD ≤ 2.0% |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | 0.05% | Reportable limit for impurities. |
| Robustness | Varied flow rate (±0.1 mL/min) and column temperature (±2°C). | No significant impact on resolution or quantification. | System suitability parameters are met. |
Conclusion
The validated reversed-phase HPLC method presented here is demonstrated to be selective, linear, accurate, precise, and robust for the purity analysis of this compound. While HPLC stands out for its high resolution and reliability for routine quality control of non-volatile compounds, complementary techniques like GC are invaluable for assessing volatile impurities such as residual solvents.[1][3] For absolute purity determination and structural confirmation, qNMR serves as an excellent orthogonal method.[1] By understanding the capabilities and limitations of each technique, researchers can implement a comprehensive analytical strategy to ensure the quality and integrity of their chemical compounds.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide provides a comparative overview of X-ray crystal structure analysis and other key analytical techniques for the characterization of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene and its isomers.
While specific crystallographic data for this compound is not publicly available, this guide utilizes the comprehensive X-ray crystal structure analysis of a closely related isomer, 1-Chloro-2-methyl-4-nitrobenzene, as a primary example. This allows for a detailed exploration of the technique and a robust comparison with alternative analytical methods.
At a Glance: Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for its analysis. The following table summarizes key computed properties for this compound.
| Property | Value |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 188.9992843 Da |
| Monoisotopic Mass | 188.9992843 Da |
| Topological Polar Surface Area | 45.8 Ų |
| Heavy Atom Count | 12 |
X-ray Crystal Structure Analysis: A Definitive Look
Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.
As a case study, the crystallographic data for the isomer 1-Chloro-2-methyl-4-nitrobenzene reveals critical structural insights. The molecule is nearly planar, with the nitro group only slightly twisted out of the plane of the benzene ring.[1][2] The crystal packing is stabilized by a network of intermolecular interactions, including C–H···O hydrogen bonds and π–π stacking interactions.[1][2]
Crystallographic Data for 1-Chloro-2-methyl-4-nitrobenzene
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.5698(8) |
| b (Å) | 3.7195(3) |
| c (Å) | 13.5967(8) |
| β (°) | 91.703(3) |
| Volume (ų) | 685.96(10) |
| Z | 4 |
| R-factor | 0.0498 |
A Comparative Look: Alternative Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail, other spectroscopic techniques offer complementary information and are often more readily accessible.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Unambiguous structure determination. | Requires a single, high-quality crystal; structure may differ from solution conformation. |
| NMR Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), connectivity, and through-space interactions. | Provides data on the solution-state structure and dynamics; non-destructive. | Complex spectra can be challenging to interpret fully; does not provide precise bond lengths and angles. |
| Mass Spectrometry | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | High sensitivity; can be coupled with separation techniques like GC or LC. | Does not provide direct information about the 3D structure or connectivity. |
Experimental Protocols
Single-Crystal X-ray Diffraction of 1-Chloro-2-methyl-4-nitrobenzene
A detailed experimental protocol for the X-ray diffraction analysis of the isomer 1-Chloro-2-methyl-4-nitrobenzene is as follows:
-
Crystal Growth : Single crystals of the compound were obtained by the slow evaporation of a chloroform solution over several days.[2]
-
Data Collection : A suitable crystal was mounted on a diffractometer. Data for 1-Chloro-2-methyl-4-nitrobenzene was collected on a Bruker APEX II CCD diffractometer using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at a temperature of 92 K.[2]
-
Structure Solution and Refinement : The collected diffraction data was processed to solve and refine the crystal structure. The structure of 1-Chloro-2-methyl-4-nitrobenzene was solved by direct methods and refined by full-matrix least-squares on F².[1]
Visualizing the Workflow
The process of X-ray crystal structure analysis can be visualized as a sequential workflow, from sample preparation to the final structural model.
Caption: Workflow for X-ray Crystal Structure Analysis.
References
Safety Operating Guide
Safe Disposal of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This substance is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, Viton®, or equivalent. Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Skin and Body Protection | Laboratory coat | Fully buttoned. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Protection | NIOSH-approved respirator | Required if handling outside of a certified chemical fume hood or if dust/vapors are generated. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[1]
Step 1: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate proper disposal.
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Do not mix this compound with non-halogenated solvents, acids, bases, or other reactive chemicals.[1] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.
Step 2: Container Selection and Labeling
-
Use a compatible container: A polyethylene or other non-reactive container with a secure, tight-fitting lid is recommended.[1] Metal containers should be avoided as halogenated compounds can degrade and produce corrosive acids.[1]
-
Label the container clearly: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., Toxic, Irritant)
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.
-
Keep containers closed: The waste container must remain closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills or leaks from spreading.
-
Storage Limits: Do not exceed the maximum allowable volume for an SAA (typically 55 gallons, but local regulations may vary).
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific instructions for waste pickup and disposal.
-
Complete a waste pickup request form: This form typically requires information about the chemical composition, quantity, and container type.
-
Prepare for pickup: Ensure the container is properly labeled, sealed, and accessible for the hazardous waste disposal team.
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate actions.
| Emergency Scenario | First Aid and Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Alert others in the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the immediate area. Alert your institution's EHS and emergency response team. |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
